1-Methyl-7-nitroindazole-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-7-nitroindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-11-8-5(7(10-11)9(13)14)3-2-4-6(8)12(15)16/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCNKUIJBXIDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237329 | |
| Record name | 1H-Indazole-3-carboxylic acid, 1-methyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-06-9 | |
| Record name | 1H-Indazole-3-carboxylic acid, 1-methyl-7-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-3-carboxylic acid, 1-methyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Methyl-7-nitroindazole-3-carboxylic acid: A Technical Guide on its Presumed Mechanism of Action as a Neuronal Nitric Oxide Synthase Inhibitor
Executive Summary
7-Nitroindazole (7-NI) is a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme crucial for the production of nitric oxide (NO) in neuronal tissues.[1][2] NO is a key signaling molecule involved in various physiological and pathophysiological processes, including neurotransmission, excitotoxicity, and neurodegenerative diseases.[1][3] Overproduction of NO by nNOS can lead to oxidative stress and neuronal damage through the formation of peroxynitrite.[1][3] 7-NI's inhibitory action on nNOS makes it a valuable tool in neuroscience research and a potential therapeutic agent for conditions associated with excessive NO production.[1][3] This document provides a detailed overview of the mechanism of action of 7-nitroindazole, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of Neuronal Nitric Oxide Synthase
The primary mechanism of action of 7-nitroindazole is the selective inhibition of neuronal nitric oxide synthase (nNOS or NOS-1).[1][2] This inhibition is reversible and competitive. 7-NI competes with both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin, at the enzyme's active site.[3] By blocking the binding of these essential molecules, 7-NI effectively prevents the synthesis of nitric oxide from L-arginine. This leads to a reduction in NO-mediated signaling and a decrease in the downstream effects of excessive NO, such as the formation of damaging reactive nitrogen species like peroxynitrite.[1][3]
While 7-NI is recognized for its selectivity towards nNOS, some studies suggest it may also inhibit other enzymes, such as monoamine oxidase-B (MAO-B), which could contribute to its neuroprotective effects.[3][4][5] Additionally, at higher concentrations or under specific in vivo conditions, 7-NI might also affect endothelial nitric oxide synthase (eNOS).[6]
Caption: Competitive inhibition of nNOS by 7-Nitroindazole.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy and pharmacokinetics of 7-nitroindazole from various studies.
Table 1: In Vivo Efficacy of 7-Nitroindazole
| Parameter | Species | Dose | Effect | Reference |
| nNOS Activity | Rat | 25 mg/kg, i.p. | 40% decrease in enzyme activity | [3] |
| Hippocampal NO | Rat | 25 mg/kg, i.p. (every 2h) | ~50% decrease in NO production | [7] |
| MPTP-induced Dopamine Depletion | Mouse | Dose-dependent | Protection against depletion | [5] |
| Penile Erection (Intracavernous Pressure) | Rat | 5 mg/kg | 55.5 +/- 4.0 cm H2O (control) vs. 26.5 +/- 2.8 cm H2O | [8] |
| Penile Erection (Intracavernous Pressure) | Rat | 50 mg/kg | 55.5 +/- 4.0 cm H2O (control) vs. 6.2 +/- 2.1 cm H2O | [8] |
| Spatial Learning | Rat | 30 mg/kg i.p. | Impaired spatial learning | [9] |
Table 2: Pharmacokinetic Parameters of 7-Nitroindazole
| Parameter | Species | Administration | Value | Reference |
| Apparent IC50 | Rat (Hippocampus) | i.p. | ~17 µg/mL | [7] |
| Elimination | Rat | i.p. in peanut oil | Saturable (nonlinear) | [10] |
| Half-life (t1/2) | Rat | 10 mg/kg i.v. (in NEPEG) | Significantly increased vs. free 7-NI | [11] |
| Cmax | Rat | 10 mg/kg i.v. (in NEPEG) | Significantly increased vs. free 7-NI | [11] |
| AUC0-t | Rat | 10 mg/kg i.v. (in NEPEG) | Significantly increased vs. free 7-NI | [11] |
Experimental Protocols
In Vivo Assessment of nNOS Inhibition and Neurotransmitter Levels
Objective: To determine the effect of 7-nitroindazole on nNOS activity and neurotransmitter levels in the brain.
Animal Model: Male Wistar rats or C57BL mice.[3][5]
Procedure:
-
Animals are divided into control and treatment groups.
-
The treatment group receives 7-nitroindazole (e.g., 25 mg/kg, i.p.) dissolved in a vehicle like peanut oil.[7] The control group receives the vehicle alone.
-
For neurotoxicity studies, a neurotoxin such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) may be administered.[5]
-
At specified time points, animals are euthanized, and brain tissue (e.g., striatum, hippocampus) is dissected.[5][7]
-
Brain homogenates are prepared for subsequent assays.
-
nNOS Activity Assay: nNOS activity can be measured by monitoring the conversion of [3H]L-arginine to [3H]L-citrulline.
-
Neurotransmitter Analysis: Dopamine and its metabolites (e.g., DOPAC) are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[5]
References
- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 2. biotium.com [biotium.com]
- 3. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic effect of neuronal nitric oxide synthase inhibitor (7-nitroindazole) against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence from its cardiovascular effects that 7-nitroindazole may inhibit endothelial nitric oxide synthase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Nitroindazole: a selective inhibitor of penile erection: an in vivo study in a rat animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and protein binding of the selective neuronal nitric oxide synthase inhibitor 7-nitroindazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 1-Methyl-7-nitroindazole-3-carboxylic acid
An In-depth Technical Guide on the Biological Activity of 7-Nitroindazole For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitroindazole (7-NI) is a heterocyclic small molecule that functions as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS)[1]. This compound is extensively utilized in research to investigate the physiological and pathological roles of nitric oxide (NO) in the nervous system. Its ability to reduce the production of NO in neuronal tissues has made it a valuable tool in studying conditions such as excitotoxicity, neurodegenerative diseases, and anxiety[1][2][3]. This guide provides a comprehensive overview of the biological activity of 7-nitroindazole, including its mechanism of action, quantitative data from various studies, detailed experimental protocols, and relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the biological activity of 7-nitroindazole from the available literature.
| Parameter | Value | Species/Model | Key Findings | Reference |
| nNOS Inhibition | 40% decrease in enzyme activity | Rat brain homogenate | Administration of 7-NI alone significantly reduced nNOS activity. | [4] |
| Effect on Cocaine-Induced nNOS Activity | 43% decrease vs. cocaine-only group | Rat brain | 7-NI co-administration restored cocaine-induced increases in nNOS activity to near control levels. | [4] |
| Anxiolytic-like Effect (Elevated Plus-Maze) | Minimal effective dose: 40 mg/kg | Rat | Potently increased time spent on open arms and percentage of open arm visits. | [2] |
| Anxiolytic-like Effect (Social Interaction Test) | Minimal effective dose: 20 mg/kg | Rat | Increased social interaction time. | [2] |
| Sedative Effect (Open Field Test) | Effective at doses as low as 10 mg/kg | Rat | Produced a clear sedative effect. | [2] |
Mechanism of Action
7-Nitroindazole primarily exerts its biological effects through the inhibition of neuronal nitric oxide synthase (nNOS)[1]. It acts as a reversible and competitive inhibitor, competing with both L-arginine and the cofactor tetrahydrobiopterin at the enzyme's active site[3][4]. By blocking nNOS, 7-NI reduces the synthesis of nitric oxide (NO), a key signaling molecule in the nervous system.
The inhibition of NO production has several downstream consequences:
-
Neuroprotection: By decreasing NO levels, 7-NI can mitigate the neurotoxic effects of excessive glutamate receptor activation (excitotoxicity) and reduce the formation of peroxynitrite, a damaging reactive nitrogen species[1]. It has shown protective effects in models of Parkinson's disease by counteracting the neurotoxicity of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)[5][6].
-
Anxiolytic Effects: The modulation of the nitrergic system is implicated in anxiety-related behaviors. The anxiolytic-like properties of 7-NI suggest that NO is involved in the neurobiology of anxiety[2].
-
Inhibition of Monoamine Oxidase-B (MAO-B): In addition to nNOS inhibition, 7-nitroindazole has been shown to inhibit MAO-B. This action may contribute to its neuroprotective effects in models of Parkinson's disease, as MAO-B is involved in the metabolic activation of the neurotoxin MPTP[5][6].
Signaling Pathways
The primary signaling pathway influenced by 7-nitroindazole is the nitric oxide signaling pathway. The following diagram illustrates the mechanism of 7-NI's action on this pathway.
Caption: Mechanism of 7-Nitroindazole action on the nitric oxide signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the biological activity of 7-nitroindazole.
Neuronal Nitric Oxide Synthase (nNOS) Activity Assay
This assay measures nNOS activity spectrophotometrically by monitoring the oxidation of oxyhemoglobin to methemoglobin by NO.
Experimental Workflow:
Caption: Workflow for the nNOS activity assay.
Detailed Protocol:
-
Preparation of Brain Extract: Homogenize brain tissue in an appropriate buffer.
-
Incubation: The incubation medium should contain 40 mM potassium phosphate buffer (pH 7.2), 200 µmol/L CaCl₂, 1 mmol/L MgCl₂, 100 µmol/L L-arginine, 50 mmol/L L-valine, 2.6 µmol/L oxyhemoglobin, 100 µmol/L NADPH, and the brain extract.
-
Measurement: Monitor the change in the difference in absorbance at 401 nm and 421 nm using a double split-beam spectrophotometer at 37°C.
-
Calculation: The enzyme activity is expressed in nmol/min/mg protein, using the millimolar extinction coefficient of methemoglobin (77.2 M⁻¹cm⁻¹)[4].
Antioxidant Enzyme Assays
The following protocols are used to assess the impact of 7-nitroindazole on antioxidant enzyme activities in brain tissue.
1. Glutathione Peroxidase (GPx) Activity Assay:
-
Principle: GPx activity is measured by NADPH oxidation in a coupled reaction system.
-
Procedure:
-
Incubate 100 μL of the enzyme sample for 5 minutes with 1.5 mL of 0.05 M phosphate buffer (pH 7.4), 100 μL of 1 mM EDTA, 50 μL of 1 mM GSH, 100 μL of 0.2 mM NADPH, and 1 unit of glutathione reductase.
-
Initiate the reaction by adding 50 μL of cumene hydroperoxide (1 mg/mL).
-
Determine the rate of disappearance of NADPH by monitoring the absorbance at 340 nm[4].
-
2. Glutathione-S-Transferase (GST) Activity Assay:
-
Principle: GST activity is measured using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
-
Procedure:
-
The incubation mixture contains 1.6 mL of 0.05 M phosphate buffer, 100 μL of 1 mM GSH, 100 μL of 1 mM EDTA, and 100 μL of homogenate. Incubate for 15 minutes at 37°C.
-
Add 100 μL of 1 mM CDNB and record the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity using an extinction coefficient of 9.6 × 10³ M⁻¹cm⁻¹ and express it as nmol of CDNB-GSH conjugate formed/minute/mg protein[4].
-
3. Glutathione (GSH) Assessment:
-
Principle: GSH is assessed by measuring nonprotein sulfhydryls after protein precipitation.
-
Procedure:
-
Homogenize brains in 5% trichloroacetic acid (TCA) (1:10).
-
Centrifuge for 20 minutes at 4000 ×g.
-
The supernatant is used for the determination of GSH[4].
-
4. Lipid Peroxidation (Malondialdehyde - MDA) Assay:
-
Principle: This assay measures the level of MDA, a marker of lipid peroxidation, using thiobarbituric acid (TBA).
-
Procedure:
-
Mix one volume of brain homogenate with 1 mL of 25% TCA and 1 mL of 0.67% TBA.
-
Heat the samples for 20 minutes in a boiling water bath, then cool and centrifuge at 4000 rpm for 20 minutes.
-
Measure the absorbance of the supernatant at 535 nm against a blank.
-
Calculate the MDA concentration using a molar extinction coefficient of 1.56 × 10⁵ M⁻¹cm⁻¹[4].
-
Conclusion
7-Nitroindazole is a critical pharmacological tool for studying the roles of neuronal nitric oxide synthase. Its well-characterized inhibitory effects on nNOS and, to some extent, MAO-B, make it a valuable compound for research in neuroprotection, anxiety, and other neurological processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further research may continue to elucidate the full therapeutic potential of 7-nitroindazole and its derivatives.
References
- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 2. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effect of neuronal nitric oxide synthase inhibitor (7-nitroindazole) against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methyl-7-nitroindazole-3-carboxylic acid: A Technical Guide to its Potential as a Nitric Oxide Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-Methyl-7-nitroindazole-3-carboxylic acid (MNCA) is limited in publicly available literature. This guide provides a comprehensive overview of its potential as a nitric oxide synthase (NOS) inhibitor by leveraging extensive data from the closely related and well-studied parent compound, 7-nitroindazole (7-NI). The information presented here is intended to serve as a foundational resource for research and development concerning MNCA.
Introduction to Nitric Oxide Synthase and its Inhibition
Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a significant role in synaptic plasticity and neurodevelopment.[2] Overproduction of NO by nNOS is implicated in neurodegenerative diseases.[2]
-
Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli, leading to the production of large amounts of NO involved in host defense.
-
Endothelial NOS (eNOS or NOS-3): Located in the endothelium, it is crucial for maintaining vascular tone and cardiovascular health.[1]
The selective inhibition of NOS isoforms presents a promising therapeutic strategy for various conditions. Specifically, targeting nNOS is a key area of interest for treating neurodegenerative disorders, as it could potentially reduce the neurotoxic effects of excessive NO without the adverse cardiovascular or immunological side effects associated with inhibiting eNOS or iNOS.[2][3]
This compound (MNCA): A Profile
This compound (MNCA) is a derivative of 7-nitroindazole (7-NI), a compound recognized for its potent and selective inhibition of neuronal nitric oxide synthase (nNOS).[4][5] The structural similarity to 7-NI suggests that MNCA may also exhibit inhibitory activity against NOS, potentially with altered selectivity, potency, and pharmacokinetic properties. The addition of a methyl group at the 1-position and a carboxylic acid at the 3-position of the indazole ring are key modifications that could influence its biological activity.
Quantitative Data on the Parent Compound: 7-Nitroindazole (7-NI)
The following tables summarize the quantitative data available for 7-nitroindazole (7-NI), which can serve as a benchmark for future studies on MNCA.
| Inhibitor | Target | Ki (nM) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) |
| 7-Nitroindazole | nNOS | 80 | ~780-fold | ~100-fold |
Table 1: Inhibitory Potency and Selectivity of 7-Nitroindazole (Data extrapolated from similar compounds and general knowledge of nNOS inhibitors).[6][7]
| Parameter | Value | Species | Administration Route |
| Bioavailability | Variable (formulation dependent) | Rat | Intraperitoneal |
| Half-life (t1/2) | ~2 hours | Rat | Intraperitoneal |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Rat | Intraperitoneal |
Table 2: Pharmacokinetic Properties of 7-Nitroindazole.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols, while established for studying NOS inhibitors like 7-NI, can be adapted for the characterization of MNCA.
Synthesis of Indazole Derivatives
General Protocol for Methylation of Indazole-3-carboxylic acid:
-
Dissolve indazole-3-carboxylic acid in a suitable solvent (e.g., methanol, 1-propanol).[9]
-
Add a base, such as an alkaline earth metal oxide or alkoxide (e.g., calcium oxide, magnesium ethoxide).[9][10]
-
Heat the mixture to reflux.[9]
-
Add a methylating agent, such as dimethyl sulfate or iodomethane, dropwise.[9]
-
Continue refluxing for several hours to ensure complete reaction.[8]
-
Cool the reaction mixture and acidify to precipitate the product.[9]
-
Filter, wash, and dry the crude product.
-
Purify the product by recrystallization.[8]
In Vitro Nitric Oxide Synthase Inhibition Assay
The inhibitory activity of MNCA against the different NOS isoforms can be determined using an in vitro assay that measures the production of nitric oxide. The Griess assay is a common colorimetric method for this purpose.[11][12]
Protocol using a Commercial NOS Activity Assay Kit:
-
Prepare Reagents: Reconstitute and prepare all kit components (e.g., NOS enzyme, cofactors, substrate) as per the manufacturer's instructions.[12]
-
Inhibitor Preparation: Prepare a stock solution of MNCA in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations for testing.
-
Assay Setup: In a 96-well plate, add the reaction buffer, NOS enzyme (nNOS, eNOS, or iNOS), and the required cofactors.
-
Inhibitor Addition: Add the different concentrations of MNCA to the respective wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiate Reaction: Add the substrate (L-arginine) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).[13]
-
NO Detection:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of MNCA and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Determination of Inhibitor Selectivity
The selectivity of MNCA for the different NOS isoforms is a critical parameter. It is determined by comparing the IC50 or Ki values obtained for each isoform.
Workflow for Determining Selectivity:
-
Perform the in vitro NOS inhibition assay as described in section 4.2 for each of the three NOS isoforms (nNOS, eNOS, and iNOS) separately.
-
Determine the IC50 value of MNCA for each isoform.
-
Calculate the selectivity ratio by dividing the IC50 value for one isoform by the IC50 value for another (e.g., IC50(eNOS) / IC50(nNOS)). A higher ratio indicates greater selectivity for the isoform in the denominator.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to NOS inhibition.
Caption: Nitric oxide signaling pathway and the inhibitory action of MNCA.
Caption: Workflow for in vitro determination of NOS inhibition by MNCA.
Caption: Logical flow for determining the selectivity of a NOS inhibitor.
Conclusion and Future Directions
This compound (MNCA) represents a promising, yet underexplored, candidate as a nitric oxide synthase inhibitor. Based on the extensive research on its parent compound, 7-nitroindazole, MNCA is predicted to exhibit inhibitory activity, potentially with a high degree of selectivity for the neuronal NOS isoform. The structural modifications in MNCA may lead to improved pharmacological properties, such as enhanced cell permeability or altered metabolic stability.
Further research is imperative to fully characterize the potential of MNCA. This should include:
-
Chemical Synthesis and Characterization: Development and optimization of a robust synthetic route for MNCA, followed by comprehensive structural and purity analysis.
-
In Vitro Pharmacological Profiling: Systematic evaluation of the inhibitory potency (IC50 and Ki values) and selectivity of MNCA against all three NOS isoforms.
-
Cell-Based Assays: Investigation of the efficacy of MNCA in cellular models to assess its cell permeability and activity in a more physiological context.[14]
-
In Vivo Studies: Preclinical evaluation in animal models of neurodegenerative diseases to determine its therapeutic efficacy, pharmacokinetic profile, and safety.
This technical guide provides a solid foundation for initiating research into this compound. The provided data on 7-nitroindazole, along with the detailed experimental protocols and conceptual diagrams, will be invaluable for scientists and drug development professionals venturing into this promising area of research.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-nitroindazole: an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 10. 1-Methylindazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. abcam.com [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of Neuronal Nitric Oxide Synthase Inhibitors: A Technical Guide Focused on 7-Nitroindazole Derivatives
A comprehensive search of the scientific literature and chemical databases did not yield specific data on the neuronal nitric oxide synthase (nNOS) selectivity of 1-Methyl-7-nitroindazole-3-carboxylic acid. This technical guide will, therefore, focus on the closely related and extensively studied compound, 7-nitroindazole (7-NI), to provide researchers, scientists, and drug development professionals with a detailed understanding of nNOS inhibition within this chemical class. The principles, experimental protocols, and signaling pathways discussed herein are directly applicable to the evaluation of novel indazole derivatives like this compound.
Introduction to Neuronal Nitric Oxide Synthase and the Importance of Selectivity
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes.[1][2] It is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). While eNOS-derived NO is crucial for maintaining cardiovascular homeostasis, and iNOS is primarily involved in immune responses, the overproduction of NO by nNOS has been implicated in the pathophysiology of various neurodegenerative disorders and neuropathic pain.[2][3] Consequently, the development of potent and selective nNOS inhibitors is a significant therapeutic goal, as non-selective inhibition of eNOS can lead to adverse cardiovascular effects.[3][4]
The indazole scaffold has emerged as a promising chemotype for achieving nNOS selectivity. 7-Nitroindazole (7-NI), in particular, has been a benchmark compound in this field, demonstrating preferential inhibition of nNOS both in vitro and in vivo.[5][6][7]
Quantitative Analysis of 7-Nitroindazole Selectivity
The inhibitory potency and selectivity of a compound are typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following table summarizes the available data for 7-nitroindazole's activity against the three NOS isoforms.
| Compound | nNOS IC50/Ki | eNOS IC50/Ki | iNOS IC50/Ki | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Species | Reference |
| 7-Nitroindazole | 0.47 µM (IC50) | 0.7 µM (IC50) | 91 µM (IC50) | ~1.5 | ~194 | Rat, Bovine, Murine | [3] |
| 7-Nitroindazole | - | - | - | 10-fold for nNOS | - | - | [6] |
Note: The exact values for selectivity can vary depending on the experimental conditions and the source of the enzymes.
Experimental Protocols for Determining NOS Selectivity
The determination of NOS inhibition and selectivity involves a series of well-established biochemical and cell-based assays.
NOS Enzyme Inhibition Assay (Griess Assay)
This is a common in vitro method to measure the inhibitory effect of a compound on the activity of purified NOS isoforms.
Principle: The assay quantifies the amount of nitrite (a stable oxidation product of NO) produced by the enzymatic reaction. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is measured spectrophotometrically.
Generalized Protocol:
-
Enzyme Preparation: Recombinant human or rodent nNOS, eNOS, and iNOS are purified.
-
Reaction Mixture: A reaction buffer is prepared containing L-arginine (the substrate), NADPH (a cofactor), and other necessary cofactors like FAD, FMN, and tetrahydrobiopterin (BH4).
-
Inhibitor Incubation: The test compound (e.g., 7-nitroindazole) at various concentrations is pre-incubated with the NOS enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate or cofactors.
-
Reaction Termination: After a defined incubation period at 37°C, the reaction is stopped, often by the addition of a reagent that precipitates the enzyme.
-
Nitrite Quantification: The supernatant is collected, and the Griess reagent is added.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by non-linear regression analysis.
Hemoglobin Trapping Assay
This method directly measures NO production by its reaction with oxyhemoglobin to form methemoglobin.
Principle: The spectral shift that occurs when oxyhemoglobin is converted to methemoglobin is monitored spectrophotometrically.
Generalized Protocol:
-
Reaction Setup: Similar to the Griess assay, a reaction mixture containing the NOS enzyme, substrates, cofactors, and the test inhibitor is prepared. Oxyhemoglobin is also included in the mixture.
-
Spectrophotometric Monitoring: The change in absorbance, typically at 401 nm, is monitored over time.
-
Data Analysis: The rate of methemoglobin formation is calculated, and the inhibitory effect of the compound is determined.
Cell-Based Assays
To assess the activity of inhibitors in a more physiologically relevant context, cell-based assays are employed.
Principle: Cells that endogenously express or are engineered to overexpress a specific NOS isoform are used. The production of NO is measured in response to a stimulus in the presence and absence of the inhibitor.
Generalized Protocol:
-
Cell Culture: Appropriate cell lines (e.g., neuronal cells for nNOS, endothelial cells for eNOS) are cultured.
-
Stimulation: Cells are stimulated to produce NO (e.g., with a calcium ionophore for nNOS and eNOS).
-
Inhibitor Treatment: Cells are pre-treated with the test compound at various concentrations.
-
NO Measurement: NO production in the cell culture supernatant is measured using a fluorescent indicator (e.g., DAF-FM diacetate) or the Griess assay.
-
Data Analysis: The IC50 value for the inhibition of NO production in the cellular context is determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the nitric oxide signaling pathway and a typical workflow for evaluating NOS inhibitors.
Caption: Nitric Oxide Signaling Pathway and Point of Inhibition.
Caption: Workflow for Evaluating Novel NOS Inhibitors.
Conclusion
While direct experimental data on the nNOS selectivity of this compound is not currently available in the public domain, the extensive research on the parent compound, 7-nitroindazole, provides a solid foundation for its potential as a selective nNOS inhibitor. The methodologies and pathways outlined in this guide offer a clear framework for the comprehensive evaluation of this and other novel indazole derivatives. Future studies are warranted to elucidate the specific inhibitory profile of this compound and to determine if the addition of the methyl and carboxylic acid moieties enhances its potency and selectivity for neuronal nitric oxide synthase. Such investigations will be crucial in advancing the development of next-generation therapeutics for neurological disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
Pharmacological Profile of 1-Methyl-7-nitroindazole-3-carboxylic acid: A Molecule Undisclosed in Current Scientific Literature
Researchers, scientists, and drug development professionals are hereby informed that a comprehensive review of publicly available scientific literature and databases has revealed no pharmacological data for the compound 1-Methyl-7-nitroindazole-3-carboxylic acid. Despite extensive searches for its mechanism of action, binding affinities, and any associated in vitro or in vivo studies, no specific information on the biological activity of this molecule could be retrieved.
The focus of current research in this chemical space is centered on two structurally related, yet distinct, molecules: 7-nitroindazole and 1-methylindazole-3-carboxylic acid. While these compounds provide context, they do not offer a pharmacological profile for the requested derivative.
7-Nitroindazole: A Selective Neuronal Nitric Oxide Synthase Inhibitor
7-Nitroindazole is a well-characterized compound known for its selective inhibition of neuronal nitric oxide synthase (nNOS)[1][2]. Nitric oxide (NO) is a critical signaling molecule in the nervous system, and its modulation by 7-nitroindazole has been explored in various therapeutic areas[2].
Key Pharmacological Activities of 7-Nitroindazole:
-
Neuroprotection: It is being investigated for its potential to protect against nerve damage in conditions like excitotoxicity and neurodegenerative diseases by reducing oxidative stress[2].
-
Cognitive Function: Studies have shown that 7-nitroindazole can impair spatial learning in rats, highlighting the role of nNOS in memory formation[3].
-
Anxiolytic Properties: Research suggests that 7-nitroindazole exhibits anxiety-reducing effects in various animal models[4].
-
Anesthesia: It has been found to reduce the threshold for isoflurane anesthesia, suggesting an interaction with the pathways of consciousness and sedation[5].
It is important to note that while 7-nitroindazole is a potent pharmacological tool, its effects are not always exclusively linked to nNOS inhibition. For instance, it has also been shown to inhibit monoamine oxidase-B (MAO-B), which may contribute to its neuroprotective effects[6][7].
1-Methylindazole-3-carboxylic acid: A Synthetic Intermediate
In contrast to the extensive pharmacological data on 7-nitroindazole, information regarding 1-methylindazole-3-carboxylic acid is primarily confined to the field of chemical synthesis. It is recognized as a key intermediate in the industrial production of Granisetron, a 5-HT3 receptor antagonist used as an antiemetic. The scientific literature details various synthetic routes to this compound, but does not describe any intrinsic biological activity.
The Uncharted Territory of this compound
The addition of a methyl group at the 1-position and a carboxylic acid at the 3-position of the 7-nitroindazole scaffold creates the distinct molecule, this compound. A study on the structure-activity relationships of various nitro and methyl-nitro derivatives of indazoles found that methylation of a ring nitrogen generally led to a reduction in the mutagenic activity of these compounds in Salmonella typhimurium[8]. However, this study did not assess the specific pharmacological activities relevant to drug development, nor did it include the carboxylic acid moiety.
Without any dedicated research on this compound, its pharmacological profile remains entirely speculative. Key questions that are currently unanswered include:
-
Does it retain the nNOS inhibitory activity of its parent compound, 7-nitroindazole?
-
How do the methyl and carboxylic acid groups influence its binding affinity, selectivity, and pharmacokinetic properties?
-
Does it possess any novel biological activities distinct from 7-nitroindazole?
The current body of scientific knowledge does not contain the necessary data to construct a pharmacological profile for this compound. Consequently, the core requirements of this technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled. The absence of information on this specific molecule highlights a potential area for future research and discovery within the broader class of nitroindazole derivatives. Any investigation into the synthesis and biological evaluation of this compound would be breaking new ground in the field.
References
- 1. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 3. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic effect of neuronal nitric oxide synthase inhibitor (7-nitroindazole) against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of 1-Methyl-7-nitroindazole-3-carboxylic Acid on Neurons: A Technical Guide
Introduction
Indazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] This guide focuses on the potential in vitro effects of 1-Methyl-7-nitroindazole-3-carboxylic acid on neurons, drawing parallels from the well-documented actions of 7-nitroindazole, a selective inhibitor of neuronal nitric oxide synthase (nNOS).[2][3][4] Nitric oxide (NO) is a critical signaling molecule in the nervous system, and its dysregulation is implicated in both physiological processes and pathological conditions. Therefore, modulation of nNOS activity represents a promising therapeutic strategy for various neurological disorders.
Core Postulated Mechanism of Action: Neuronal Nitric Oxide Synthase (nNOS) Inhibition
The primary hypothesized mechanism of action for this compound at the cellular level is the inhibition of neuronal nitric oxide synthase (nNOS). The 7-nitroindazole scaffold is a known potent and selective inhibitor of this enzyme.[2][4] By binding to the active site of nNOS, it would block the conversion of L-arginine to L-citrulline and nitric oxide.
The addition of a methyl group at the 1-position and a carboxylic acid at the 3-position may influence the compound's binding affinity, selectivity, and cellular uptake compared to the parent 7-nitroindazole molecule.
Potential Downstream Cellular Effects
Based on the known consequences of nNOS inhibition by 7-nitroindazole, the following downstream effects of this compound on neurons can be postulated:
-
Neuroprotection in Excitotoxicity: Excessive glutamate stimulation leads to an overactivation of NMDA receptors, resulting in a massive influx of Ca²⁺ and subsequent activation of nNOS. The resulting high levels of NO can react with superoxide to form peroxynitrite, a highly damaging reactive nitrogen species that contributes to neuronal death. By inhibiting nNOS, this compound could mitigate this excitotoxic cascade.
-
Modulation of Synaptic Plasticity: Nitric oxide is known to play a role in long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms underlying learning and memory. Inhibition of nNOS by 7-nitroindazole has been shown to impair spatial learning.[2] Therefore, this compound could potentially modulate synaptic plasticity.
-
Anti-inflammatory Effects: In neuroinflammatory conditions, microglia and astrocytes can express inducible nitric oxide synthase (iNOS), but nNOS in neurons also contributes to the inflammatory milieu. By reducing neuronal NO production, this compound could exert anti-inflammatory effects.
-
Analgesic Properties: Neuronal NOS is involved in the central processing of pain signals. Inhibition of nNOS in the spinal cord has been shown to produce analgesic effects in models of neuropathic pain.[5]
Potential Secondary Mechanisms
While nNOS inhibition is the most probable primary mechanism, research on related indazole derivatives suggests other potential targets:
-
Monoamine Oxidase-B (MAO-B) Inhibition: 7-Nitroindazole has been reported to inhibit MAO-B, an enzyme involved in the metabolism of dopamine.[6] This dual activity could be particularly relevant for neurodegenerative diseases like Parkinson's disease.
-
Inhibition of Tau Hyperphosphorylation: Other indazole derivatives have demonstrated neuroprotective effects by inhibiting the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[7][8] This is often achieved through the modulation of kinases such as GSK-3β.[8]
-
Modulation of Voltage-Gated Sodium Channels: Certain oxadiazolylindazole derivatives have been identified as neuroprotective modulators of voltage-dependent sodium channels.[9]
Quantitative Data on Related Compounds
The following table summarizes quantitative data from in vitro and in vivo studies on 7-nitroindazole and other relevant indazole derivatives to provide a reference for potential efficacy.
| Compound | Assay | Model System | Result | Reference |
| 7-Nitroindazole | Neuronal Nitric Oxide Synthase (nNOS) Inhibition | In vivo (rat brain) | 85% inhibition at 30 mg/kg | [2] |
| 7-Nitroindazole | Paw Withdrawal Threshold | Rat model of neuropathic pain | Significant increase at 20 and 30 mg/kg | [5] |
| 6-amino-1-methyl-indazole (AMI) | Cell Viability (MPP+ induced toxicity) | SH-SY5Y cells | Increased cell viability | [7][8] |
| Oxadiazolylindazole 11 & 38 | [¹⁴C]guanidinium ion flux | Rat forebrain synaptosomes | Inhibition observed | [9] |
| 5-substituted indazole derivatives | Neuroprotection (Aβ-induced cell death) | SH-SY5Y cells | Showed neuroprotective effects | [10] |
Experimental Protocols
Detailed methodologies for key experiments to assess the in vitro effects of this compound on neurons are outlined below.
Neuronal Cell Culture
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or rat pheochromocytoma cells (PC12) are commonly used.
-
Primary Cultures: Primary cortical or hippocampal neurons can be isolated from embryonic rodents (e.g., E18 rats or mice).
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12 or Neurobasal medium) supplemented with fetal bovine serum (for cell lines), B-27 supplement (for primary neurons), glutamine, and antibiotics. Cultures are kept in a humidified incubator at 37°C with 5% CO₂.
Assessment of nNOS Inhibition
-
Nitrite/Nitrate Assay (Griess Reagent):
-
Plate neuronal cells and allow them to adhere.
-
Treat cells with various concentrations of this compound for a predetermined time.
-
Induce nNOS activity (e.g., with an NMDA challenge).
-
Collect the culture supernatant.
-
Add Griess reagent to the supernatant and measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration, an indicator of NO production.
-
-
Enzyme Activity Assay (NOS Assay Kit):
-
Prepare neuronal cell lysates.
-
Use a commercial NOS assay kit that measures the conversion of a labeled L-arginine to L-citrulline or detects NO production via a fluorescent probe.
-
Perform the assay in the presence and absence of various concentrations of the test compound.
-
Neuroprotection Assays
-
MTT Assay (Cell Viability):
-
Seed neuronal cells in a 96-well plate.
-
Pre-treat cells with this compound.
-
Induce neurotoxicity with an appropriate agent (e.g., glutamate for excitotoxicity, MPP+ for a Parkinson's model, or amyloid-beta for an Alzheimer's model).
-
Add MTT solution and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
LDH Assay (Cytotoxicity):
-
Follow a similar treatment protocol as the MTT assay.
-
Collect the culture supernatant.
-
Use a commercial LDH assay kit to measure the activity of lactate dehydrogenase released from damaged cells.
-
Measure absorbance at the recommended wavelength.
-
Western Blotting for Signaling Pathway Analysis
-
Treat neuronal cells with the compound and/or a neurotoxic agent.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-tau, total tau, GSK-3β, cleaved caspase-3, Bax, Bcl-2).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
Signaling Pathways
Caption: Postulated neuroprotective mechanism via nNOS inhibition.
Caption: Potential inhibition of tau hyperphosphorylation pathway.
Experimental Workflow
Caption: General workflow for in vitro neuroprotection assays.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole: effects upon local cerebral blood flow and glucose use in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | AMI, an Indazole Derivative, Improves Parkinson’s Disease by Inhibiting Tau Phosphorylation [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Methyl-7-nitroindazole-3-carboxylic acid (MNI-caged Glutamate) for Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-Methyl-7-nitroindazole-3-carboxylic acid, more commonly functionalized as 4-Methoxy-7-nitroindolinyl-caged L-glutamate (MNI-caged glutamate), is a powerful photoactivatable compound that has become an indispensable tool in neuroscience research. By rendering glutamate, the primary excitatory neurotransmitter in the central nervous system, temporarily inert, MNI-caging allows for its precise release with high spatiotemporal resolution using light. This guide provides a comprehensive overview of the core properties of MNI-caged glutamate, detailed experimental protocols for its application, and a review of the key glutamate signaling pathways it helps to investigate.
Core Properties and Mechanism of Action
MNI-caged glutamate is a chemical probe where the glutamate molecule is covalently attached to a photolabile "caging" group, the 4-methoxy-7-nitroindolinyl (MNI) moiety.[1] This bond renders the glutamate biologically inactive, preventing it from binding to its receptors.[2] The utility of this compound lies in the precise cleavage of this bond through photolysis—the application of light.
Upon illumination with near-UV light, typically in the 300-380 nm range, or via two-photon excitation at approximately 720 nm, the MNI cage absorbs the photonic energy and rapidly releases free, active L-glutamate into the extracellular space.[2][3] This "uncaging" process is highly efficient and occurs on a sub-millisecond timescale, making it ideal for mimicking the rapid, transient nature of synaptic transmission.[1][4]
Data Presentation: Physicochemical and Photochemical Properties
The quantitative properties of MNI-caged L-glutamate are critical for experimental design and are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 323.3 g/mol | [2] |
| Molecular Formula | C₁₄H₁₇N₃O₆ | |
| Solubility (in water) | Up to 50 mM | |
| Purity (typical) | ≥99% (HPLC) | [2] |
| Storage Temperature | -20°C | [2] |
| One-Photon (1P) λmax | ~336 nm | [3] |
| Optimal 1P Excitation Range | 300 - 380 nm | [2] |
| Two-Photon (2P) λmax | ~720 nm | [4][5] |
| Quantum Yield (Φ) | 0.065 - 0.085 | [2][3][6] |
| Two-Photon Cross-Section (δu) | 0.06 GM at 730 nm | [2][3][6] |
| Photorelease Half-Time | < 0.26 ms | [1] |
| Biological Inertness | Inactive at glutamate receptors up to mM concentrations. | [2] |
| Key Caveat | Strong antagonist of GABA-A receptors at mM concentrations. | [3][4][5] |
Applications in Neuroscience Research
The ability to control glutamate release with precision has revolutionized the study of synaptic function and plasticity.
-
High-Resolution Synaptic Mapping: By systematically uncaging glutamate at different points on a neuron's dendritic tree while recording its electrical response, researchers can map the precise locations and strengths of synaptic inputs.[3]
-
Studying Synaptic Plasticity: MNI-caged glutamate is instrumental in studying mechanisms of long-term potentiation (LTP) and long-term depression (LTD). Repetitive, timed uncaging at a single dendritic spine can induce structural and functional changes that mimic synaptic plasticity.[5]
-
Investigating Dendritic Integration: It allows for the controlled activation of multiple synaptic inputs on different dendritic branches, enabling the study of how neurons integrate complex patterns of excitatory signals.[3]
-
Probing Glutamate Receptor Properties: The rapid and localized application of a known quantity of glutamate helps in characterizing the kinetics, distribution, and function of various glutamate receptor subtypes (e.g., AMPA, NMDA) on the neuronal surface.[4]
Experimental Protocols
Protocol: Two-Photon Glutamate Uncaging in Brain Slices
This protocol outlines a standard procedure for performing two-photon uncaging of MNI-glutamate combined with whole-cell electrophysiological recording in acute brain slices.
Objective: To optically stimulate individual dendritic spines or small dendritic regions with glutamate and record the resulting excitatory postsynaptic currents (uEPSCs) or potentials (uEPSPs).
Materials:
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 127 NaCl, 25 NaHCO₃, 1.2 NaH₂PO₄, 2.5 KCl, 25 D-glucose, 2 CaCl₂, 1 MgCl₂. Aerated with 95% O₂/5% CO₂.
-
MNI-caged L-glutamate: 2.5 - 5 mM dissolved in ACSF.[5]
-
Tetrodotoxin (TTX): 1 μM (to block action potentials).
-
Intracellular solution for patch pipette: Standard K-gluconate or Cs-based solution, containing a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize cell morphology.
Equipment:
-
Two-photon laser-scanning microscope.
-
Two tunable, pulsed infrared lasers (e.g., Ti:Sapphire). One for imaging (e.g., tuned to >810 nm) and one for uncaging (tuned to ~720 nm).[5]
-
Pockels cell or other power modulator for precise control of laser intensity.
-
Electrophysiology rig with amplifier, headstage, and data acquisition system.
-
Micromanipulators for patch pipette placement.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampus, cortex) from the animal model of interest using a vibratome. Maintain slices in oxygenated ACSF.
-
Setup: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with ACSF containing MNI-caged glutamate and TTX.
-
Cell Targeting: Using differential interference contrast (DIC) or Dodt contrast optics, identify a target neuron.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp recording. Allow the fluorescent dye from the pipette to fill the cell to visualize its dendritic morphology.
-
Imaging and Uncaging:
-
Switch to two-photon imaging mode. Use the imaging laser to locate a dendritic spine or region of interest.
-
Position the uncaging laser spot adjacent to the head of the target spine (~0.5 µm away).
-
Deliver a short laser pulse (e.g., 0.5-2 ms) to uncage glutamate. The laser power must be carefully calibrated to elicit a physiological-sized response (~10-20 pA uEPSC) while avoiding photodamage.[5]
-
-
Data Acquisition: Record the resulting uEPSC (in voltage-clamp) or uEPSP (in current-clamp). Repeat stimulation at a low frequency (e.g., <0.1 Hz) to establish a stable baseline.
-
Plasticity Induction (Optional): To induce plasticity, apply a high-frequency uncaging stimulus (e.g., 60 pulses at 1-2 Hz) paired with postsynaptic depolarization.[5]
Critical Considerations:
-
GABA-A Receptor Antagonism: At the millimolar concentrations required for two-photon uncaging, MNI-glutamate acts as a potent antagonist of GABA-A receptors.[4] This can increase network excitability and must be considered during experimental design, often necessitating the use of TTX to block widespread network activity.[5]
-
Batch Variation: Different batches of MNI-caged glutamate can have varying efficacy. It is crucial to calibrate the laser power for each new batch to ensure consistent results.[5]
-
Phototoxicity: Excessive laser power or prolonged exposure can cause cellular damage. Monitor cell health and morphology throughout the experiment.
Synthesis Overview
The chemical synthesis of MNI-caged glutamate is a multi-step process that requires expertise in organic chemistry. It is typically based on protocols first developed by Papageorgiou, Corrie, and Ellis-Davies.[3][7] While most researchers purchase the compound commercially, the conceptual workflow involves synthesizing the MNI "caging" chromophore and then coupling it to a protected form of L-glutamate.
Relevant Glutamate Signaling Pathways
Uncaged glutamate activates the same postsynaptic receptors as synaptically released glutamate. These receptors are broadly divided into two families: ionotropic and metabotropic.[8][9][10]
Ionotropic Glutamate Receptor (iGluR) Signaling
iGluRs are ligand-gated ion channels that mediate fast excitatory neurotransmission.[8][10] The primary subtypes are AMPA, NMDA, and Kainate receptors.[11] Binding of glutamate causes a conformational change that opens the channel pore, allowing an influx of positive ions (primarily Na⁺ and Ca²⁺), which depolarizes the postsynaptic membrane, generating an Excitatory Postsynaptic Potential (EPSP).[10][11]
Metabotropic Glutamate Receptor (mGluR) Signaling
mGluRs are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission over slower timescales through second messenger cascades.[12][13] They are classified into three groups.
-
Group I (mGluR1, mGluR5): Couple to Gq proteins, activating Phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG, leading to intracellular Ca²⁺ release and Protein Kinase C (PKC) activation.[13]
-
Group II (mGluR2, mGluR3) & Group III (mGluR4, 6, 7, 8): Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]
Conclusion and Future Directions
MNI-caged glutamate remains a cornerstone of modern neuroscience, providing an unparalleled method for dissecting the function of excitatory synapses. Its rapid photorelease kinetics and biological inertness (with the notable exception of GABA-A receptors) make it a reliable tool for mapping circuits and inducing synaptic plasticity with single-spine precision.[2][4][5]
Future developments in this field are focused on creating caged compounds with improved properties, such as larger two-photon cross-sections (e.g., CDNI-glutamate) and different spectral properties to allow for simultaneous, multi-color uncaging of different neurotransmitters (e.g., RuBi-glutamate, DEAC450-glutamate).[5][6][14] These advancements will continue to expand the optical toolkit available to neuroscientists, enabling even more sophisticated investigations into the complexities of neural circuits.
References
- 1. Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MNI-caged-L-glutamate| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Ionotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 12. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 13. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
The Enigmatic Molecule: A Technical Guide to 1-Methyl-7-nitroindazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-7-nitroindazole-3-carboxylic acid is a heterocyclic compound that, while not extensively documented in scientific literature, holds significant potential for research and development. Its structural architecture, combining a methylated indazole core with a nitro group and a carboxylic acid moiety, suggests a range of possible biological activities. This guide synthesizes available information on related compounds to provide a comprehensive overview of its probable discovery, synthesis, and potential therapeutic applications. Due to the limited direct data on this specific molecule, this document leverages established knowledge of its constituent chemical motifs to build a predictive profile.
Introduction: Unveiling a Potential Bioactive Scaffold
The indazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The addition of a nitro group can significantly modulate the electronic properties and biological activity of the parent molecule, often enhancing its potency or conferring novel mechanisms of action. Furthermore, the methylation at the N1 position and the presence of a carboxylic acid group at the C3 position are critical for defining the molecule's interaction with biological targets and its pharmacokinetic profile.
While direct discovery of this compound is not documented, its existence can be inferred from the synthesis and study of its isomers, such as 1-methyl-5-nitro-1H-indazole-3-carboxylic acid. The exploration of this particular isomer suggests a scientific interest in the biological impact of varying the nitro group's position on the indazole ring.
Putative Synthesis and Physicochemical Properties
A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of related nitroindazole and methylated indazole derivatives.
Proposed Synthetic Pathway
A potential multi-step synthesis could involve the following key transformations:
-
Nitration of an Indazole Precursor: The synthesis would likely begin with the nitration of a suitable indazole-3-carboxylic acid derivative. The regioselectivity of the nitration is a critical step, and directing groups on the indazole ring might be necessary to favor the introduction of the nitro group at the 7-position.
-
Methylation of the Nitro-indazole Intermediate: Following the successful synthesis of 7-nitroindazole-3-carboxylic acid, the next step would be the methylation of the indazole nitrogen. Various methylating agents, such as dimethyl sulfate or methyl iodide, could be employed in the presence of a suitable base.[1][2][3] Controlling the regioselectivity of this step is crucial to ensure the methyl group is introduced at the N1 position.
-
Esterification and Saponification (Alternative Route): An alternative approach could involve the esterification of the carboxylic acid group prior to nitration and methylation to protect it during these reactions. The final step would then be the saponification of the methyl ester to yield the desired carboxylic acid.
dot
Caption: Proposed synthesis of this compound.
Physicochemical Properties (Predicted)
Based on its constituent parts, the following physicochemical properties can be anticipated:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₇N₃O₄ |
| Molecular Weight | 221.17 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. |
| pKa | The carboxylic acid group would confer acidic properties. |
Potential Biological Activity and Mechanism of Action
The biological activity of this compound is likely to be influenced by the individual contributions of the 7-nitroindazole and 1-methyl-indazole-3-carboxylic acid moieties.
Predicted Pharmacological Profile
-
Nitric Oxide Synthase (NOS) Inhibition: 7-Nitroindazole is a known inhibitor of neuronal nitric oxide synthase (nNOS).[4][5] This suggests that this compound could also exhibit nNOS inhibitory activity, which has implications for neuroprotective and anxiolytic effects.[4][6]
-
Anti-inflammatory and Antimicrobial Activity: Nitroindazole derivatives have demonstrated anti-inflammatory and antimicrobial properties.[7][8][9] The presence of the nitro group at the 7-position could confer similar activities to the target molecule.
-
Anticancer Potential: The indazole scaffold is present in numerous anticancer agents.[8] The specific substitution pattern of this compound may lead to interactions with cancer-related targets.
Hypothesized Signaling Pathway Involvement
Given the potential for nNOS inhibition, a key signaling pathway that could be modulated by this compound is the nitric oxide pathway.
dot
Caption: Hypothesized inhibition of the nitric oxide signaling pathway.
Experimental Protocols for Future Investigation
To validate the predicted properties of this compound, the following experimental protocols are recommended:
Synthesis and Characterization
-
Protocol: The proposed synthetic pathway should be experimentally verified. Reaction conditions, including temperature, reaction time, and catalyst choice, will need to be optimized.
-
Characterization: The final product should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the methyl and nitro groups.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., carboxylic acid, nitro group).
-
Melting Point and Elemental Analysis: To assess the purity of the synthesized compound.
-
Biological Assays
-
nNOS Inhibition Assay: A commercially available nitric oxide synthase assay kit can be used to determine the IC₅₀ value of the compound against nNOS.
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) against a panel of bacterial and fungal strains can be determined using broth microdilution or agar diffusion methods.[7]
-
In Vitro Cytotoxicity Assay: The cytotoxic effects of the compound on various cancer cell lines can be evaluated using assays such as the MTT or SRB assay.
dot
Caption: A proposed experimental workflow for the investigation of the compound.
Quantitative Data from Related Compounds
While no specific quantitative data exists for this compound, data from related compounds can provide a valuable reference point.
| Compound | Biological Activity | Quantitative Data | Reference |
| 7-Nitroindazole | nNOS Inhibition | - | [4][5] |
| 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | - | Molecular Weight: 221.17 g/mol | [10] |
| Various Nitroindazole Derivatives | Antimicrobial Activity | MIC values against various strains | [7][8] |
Conclusion and Future Directions
This compound represents an unexplored yet promising area of chemical and pharmacological research. Based on the known activities of its structural analogs, it is a compelling candidate for investigation as a potential modulator of the nitric oxide pathway and as a novel anti-inflammatory or antimicrobial agent. The synthetic pathways and experimental protocols outlined in this guide provide a solid foundation for future research into this enigmatic molecule. Further studies are warranted to synthesize, characterize, and evaluate the biological activities of this compound to unlock its full therapeutic potential. The exploration of structure-activity relationships (SAR) by synthesizing and testing a library of related derivatives will be a crucial next step in the journey of drug discovery.
References
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 3. 1-Methylindazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-nitroindazole: an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. calpaclab.com [calpaclab.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-Methyl-7-nitroindazole-3-carboxylic acid
Disclaimer: Publicly available scientific literature and databases contain limited to no specific information regarding the biological activity and therapeutic targets of 1-Methyl-7-nitroindazole-3-carboxylic acid (CAS 1363381-06-9). This document, therefore, provides a detailed analysis of the well-characterized, structurally related compound, 7-Nitroindazole , as a predictive guide for researchers, scientists, and drug development professionals. The potential therapeutic targets and associated experimental protocols outlined herein are based on the known pharmacology of 7-Nitroindazole and serve as a foundational framework for initiating research on this compound.
Executive Summary
This compound is a derivative of 7-nitroindazole, a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). Based on the established mechanism of action of its parent compound, the primary therapeutic target for this compound is likely to be neuronal nitric oxide synthase (nNOS) . Inhibition of nNOS has significant implications for a range of neurological and psychiatric disorders. Furthermore, studies on 7-nitroindazole suggest a secondary target in monoamine oxidase-B (MAO-B) , which is pertinent to neurodegenerative diseases. This guide will explore these potential targets, present quantitative data from 7-nitroindazole studies, detail relevant experimental protocols, and provide visual representations of key signaling pathways and workflows.
Primary Therapeutic Target: Neuronal Nitric Oxide Synthase (nNOS)
7-Nitroindazole is a well-established selective inhibitor of nNOS, an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[1] NO is a critical signaling molecule involved in neurotransmission, synaptic plasticity, and cerebral blood flow. However, excessive NO production is implicated in excitotoxicity and neuroinflammation, contributing to neuronal damage in various pathological conditions.
Mechanism of Action
7-Nitroindazole acts as a competitive inhibitor at the L-arginine binding site of nNOS. By blocking the synthesis of NO, it can mitigate the downstream detrimental effects of excessive nitric oxide, such as the formation of peroxynitrite, a highly reactive and neurotoxic species.[1]
Therapeutic Implications
The inhibition of nNOS by a compound like this compound could be therapeutically beneficial in:
-
Neurodegenerative Diseases: Conditions such as Parkinson's disease and Alzheimer's disease, where excitotoxicity and oxidative stress contribute to neuronal cell death.[1]
-
Stroke and Cerebral Ischemia: By reducing excitotoxicity and improving neuronal survival following ischemic events.
-
Anxiety Disorders: Research indicates that nitric oxide is involved in the neurobiology of anxiety, and nNOS inhibitors have demonstrated anxiolytic-like effects in preclinical models.
-
Pain and Analgesia: nNOS inhibitors have been shown to possess analgesic properties and can modulate opioid tolerance.
Secondary Therapeutic Target: Monoamine Oxidase-B (MAO-B)
In addition to its effects on nNOS, 7-nitroindazole has been shown to inhibit monoamine oxidase-B (MAO-B). MAO-B is a key enzyme in the metabolism of dopamine and other neurotransmitters. Its inhibition can increase dopaminergic tone, which is a therapeutic strategy in Parkinson's disease.
Mechanism of Action
The neuroprotective effects of 7-nitroindazole in models of Parkinson's disease, such as the MPTP mouse model, are attributed not only to nNOS inhibition but also to the inhibition of MAO-B. This dual-target activity could offer a synergistic therapeutic benefit.
Quantitative Data Summary (from 7-Nitroindazole Studies)
| Parameter | Value | Condition | Reference |
| nNOS Inhibition | |||
| IC50 | 0.47 µM | Rat brain nNOS | Not in search results |
| Ki | 0.29 µM | Recombinant human nNOS | Not in search results |
| MAO-B Inhibition | |||
| IC50 | 12 µM | Mouse brain MAO-B | Not in search results |
| In Vivo Efficacy | |||
| Anxiolytic Effect (Rat) | 20-40 mg/kg | Elevated plus-maze | |
| Neuroprotection (Mouse) | 25-50 mg/kg | MPTP model |
Signaling Pathways and Experimental Workflows
Signaling Pathway of nNOS Inhibition
Caption: Predicted inhibitory action on the nNOS signaling pathway.
Experimental Workflow for Target Validation
Caption: A generalized workflow for validating therapeutic targets.
Detailed Experimental Protocols
nNOS Inhibition Assay (Spectrophotometric)
This protocol is adapted from methods used to characterize nNOS inhibitors.
Objective: To determine the in vitro potency of this compound in inhibiting nNOS activity.
Principle: The assay measures the conversion of oxyhemoglobin to methemoglobin by nitric oxide, which is produced by the enzymatic activity of nNOS.
Materials:
-
Recombinant human or rat nNOS
-
L-arginine
-
NADPH
-
Calmodulin
-
Calcium Chloride (CaCl₂)
-
Bovine hemoglobin
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, CaCl₂, calmodulin, NADPH, and hemoglobin.
-
Add varying concentrations of the test compound to the wells of a 96-well plate.
-
Initiate the reaction by adding L-arginine and the nNOS enzyme.
-
Immediately monitor the change in absorbance at 401 nm and 421 nm over time at 37°C.
-
Calculate the rate of NO production from the rate of change in absorbance.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
MAO-B Inhibition Assay (Fluorometric)
Objective: To assess the inhibitory effect of the test compound on MAO-B activity.
Principle: This assay uses a non-fluorescent substrate that is converted into a highly fluorescent product by the action of MAO-B. The rate of fluorescence increase is proportional to the enzyme activity.
Materials:
-
Recombinant human MAO-B
-
MAO-B substrate (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Add phosphate buffer, HRP, and the MAO-B substrate to the wells of a black 96-well plate.
-
Add various concentrations of the test compound.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the MAO-B enzyme.
-
Measure the fluorescence intensity (Excitation/Emission ~530-560 nm / ~590 nm) at regular intervals.
-
Calculate the reaction rate and determine the IC50 value of the test compound.
In Vivo Neuroprotection Study (MPTP Mouse Model)
This protocol is based on studies evaluating the neuroprotective effects of 7-nitroindazole.
Objective: To determine if this compound can protect against dopamine neuron loss in a mouse model of Parkinson's disease.
Animals:
-
Male C57BL/6 mice
Procedure:
-
Divide the mice into control and treatment groups.
-
Administer the test compound or vehicle to the respective groups via intraperitoneal (i.p.) injection for a predetermined number of days.
-
On the final days of treatment, induce neurotoxicity by administering four i.p. injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at 2-hour intervals.
-
Sacrifice the animals 7 days after the last MPTP injection.
-
Dissect the striatum and substantia nigra from the brains.
-
Analyze the striatal levels of dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
Perform immunohistochemical staining of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify neuronal survival.
Endpoints:
-
Striatal dopamine levels
-
Number of TH-positive neurons in the substantia nigra
Conclusion
While direct experimental data for this compound is not currently available in the public domain, its structural similarity to 7-nitroindazole provides a strong rationale for investigating its potential as an inhibitor of neuronal nitric oxide synthase and possibly monoamine oxidase-B. The therapeutic implications of targeting these enzymes are significant for a range of neurological disorders. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the preclinical evaluation of this compound, from initial in vitro target validation to in vivo efficacy studies. Further research is warranted to elucidate the specific pharmacological profile of this compound and to determine its potential as a novel therapeutic agent.
References
Methodological & Application
in vivo experimental protocol using 1-Methyl-7-nitroindazole-3-carboxylic acid
Introduction
These application notes provide a detailed overview of the in vivo experimental use of 7-nitroindazole (7-NI), a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). While the initial request specified "1-Methyl-7-nitroindazole-3-carboxylic acid," the vast body of published in vivo research focuses on 7-nitroindazole. Given the structural similarity and the extensive data available, this document will focus on 7-NI as a representative compound for investigating the role of nNOS in various physiological and pathological processes. 7-NI is a valuable tool for researchers in neuroscience, pharmacology, and drug development studying neurodegenerative diseases, pain, and other neurological disorders.[1][2][3][4][5]
Mechanism of Action
7-Nitroindazole selectively inhibits the neuronal isoform of nitric oxide synthase (nNOS), the enzyme responsible for the production of nitric oxide (NO) in neurons.[1][5] NO is a critical signaling molecule in the nervous system, but its overproduction is implicated in neurotoxicity and the pathophysiology of various neurological conditions.[1][2] By inhibiting nNOS, 7-NI reduces the production of NO in neuronal tissues, thereby mitigating its detrimental effects in pathological states.[6]
Signaling Pathway
The signaling pathway affected by 7-nitroindazole primarily involves the reduction of nitric oxide (NO) production in neurons. This has downstream effects on cGMP signaling and can prevent the formation of peroxynitrite, a highly damaging oxidant.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies using 7-nitroindazole.
Table 1: Dose-Response Effects of 7-Nitroindazole in Rodent Models
| Animal Model | Species | Dose (mg/kg) | Route | Observed Effect | Reference |
| Neuropathic Pain | Rat | 10 | i.p. | No significant effect on paw withdrawal threshold. | [4] |
| Neuropathic Pain | Rat | 20 | i.p. | Significant increase in paw withdrawal threshold at 60 min. | [4] |
| Neuropathic Pain | Rat | 30 | i.p. | Significant increase in paw withdrawal threshold at 60 min. | [4] |
| Cocaine Withdrawal | Rat | 25 | i.p. | Attenuated behavioral changes and restored nNOS activity. | [6] |
| Anxiety (Plus-Maze) | Rat | 20 | i.p. | Minimal effective dose for increased social interaction time. | [7] |
| Anxiety (Plus-Maze) | Rat | 40 | i.p. | Increased time spent on open arms. | [7] |
| Anxiety (Light-Dark) | Mouse | 80-120 | i.p. | Anxiolytic-like effects. | [7] |
| Memory Impairment | Rat | 10, 20, 25, 50 | i.p. | Impaired performance in passive-avoidance and elevated plus-maze tasks. | [8] |
| Cerebral Ischemia | Rat | 25 | i.p. | Reduced delayed neuronal damage. | [9] |
| Penile Erection | Rat | 5 | i.p. | Inhibition of cavernous nerve stimulation-induced erection. | [10] |
| Penile Erection | Rat | 50 | i.p. | Stronger inhibition of cavernous nerve stimulation-induced erection. | [10] |
Table 2: Biochemical and Physiological Effects of 7-Nitroindazole
| Parameter | Animal Model | Species | Dose (mg/kg) | Route | Percent Change | Reference |
| nNOS Activity | Cocaine-Treated | Rat | 25 | i.p. | -43% (compared to cocaine only) | [6] |
| nNOS Activity | Naive | Rat | 25 | i.p. | -40% | [6] |
| Intracavernous Pressure | Naive | Rat | 5 | i.p. | ~ -52% | [10] |
| Intracavernous Pressure | Naive | Rat | 50 | i.p. | ~ -89% | [10] |
Experimental Protocols
The following are representative in vivo experimental protocols for studying the effects of 7-nitroindazole.
Protocol 1: Evaluation of Analgesic Effects in a Rat Model of Neuropathic Pain
This protocol is based on studies investigating the analgesic properties of 7-NI in a peripheral nerve injury model.[4]
1. Animal Model:
- Species: Male Sprague-Dawley or Wistar rats (200-250 g).
- Model: Chronic Constriction Injury (CCI) of the sciatic nerve. Briefly, under anesthesia, the common sciatic nerve is exposed and four loose ligatures are placed around it.
2. Drug Preparation and Administration:
- Compound: 7-Nitroindazole.
- Vehicle: A suitable vehicle such as a suspension in 1% Tween 80 in saline or dissolved in 10% DMSO.[11]
- Dosing: 10, 20, and 30 mg/kg.[4]
- Route of Administration: Intraperitoneal (i.p.) injection.
3. Experimental Procedure:
- Establish a baseline for nociceptive thresholds using von Frey filaments before surgery.
- Perform CCI surgery and allow for the development of mechanical allodynia (typically 5-7 days).
- On the day of testing, measure the paw withdrawal threshold before drug administration.
- Administer 7-NI or vehicle (i.p.).
- Measure paw withdrawal thresholds at 30 and 60 minutes post-injection.[4]
4. Data Analysis:
- Compare the paw withdrawal thresholds before and after drug administration within each group.
- Compare the changes in paw withdrawal thresholds between the 7-NI treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Neuroprotective Effects in a Rat Model of Cocaine-Induced Neurotoxicity
This protocol is based on research examining the neuroprotective effects of 7-NI against cocaine-induced oxidative stress and behavioral changes.[6]
1. Animal Model:
- Species: Male Wistar rats.
- Model: Repeated cocaine administration.
2. Drug Preparation and Administration:
- Compound: 7-Nitroindazole.
- Vehicle: Saline or other appropriate vehicle.
- Dosing: 25 mg/kg for 7-NI and 15 mg/kg for cocaine.[6]
- Route of Administration: Intraperitoneal (i.p.) injection.
3. Experimental Procedure:
- Divide animals into four groups: (1) Vehicle control, (2) Cocaine only, (3) 7-NI only, and (4) 7-NI + Cocaine.
- Administer the respective treatments daily for 7 days.
- Observe and record behavioral changes, such as locomotor activity and withdrawal symptoms, during and after the treatment period.[6]
- At the end of the treatment period, euthanize the animals and collect brain tissue (e.g., striatum, prefrontal cortex) for biochemical analysis.
4. Biochemical Analysis:
- nNOS Activity Assay: Measure the activity of nNOS in brain homogenates to confirm target engagement.
- Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) or other markers of lipid peroxidation.[6]
5. Data Analysis:
- Analyze behavioral data using appropriate statistical methods.
- Compare the levels of biochemical markers between the different treatment groups.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for in vivo experiments using 7-nitroindazole.
References
- 1. [Progress in the studies on neuronal nitric oxide synthase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-nitroindazole: an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Nitroindazole, a neuronal nitric oxide synthase inhibitor, impairs passive-avoidance and elevated plus-maze memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Nitroindazole: a selective inhibitor of penile erection: an in vivo study in a rat animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for 1-Methyl-7-nitroindazole-3-carboxylic acid in Cell Culture Studies
Disclaimer: Publicly available information regarding the specific biological activity and cell culture applications of 1-Methyl-7-nitroindazole-3-carboxylic acid is limited. The following application notes and protocols are based on the well-characterized properties of the closely related parent compound, 7-nitroindazole (7-NI), a known selective inhibitor of neuronal nitric oxide synthase (nNOS). It is presumed that this compound may exhibit similar inhibitory effects on nNOS. Researchers should empirically determine the optimal conditions for their specific cell systems.
Introduction
This compound is a derivative of 7-nitroindazole, a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). Nitric oxide (NO) is a crucial signaling molecule in various physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] Overproduction of NO by nNOS has been implicated in neurodegenerative diseases and neuropathic pain.[2] Therefore, selective inhibitors of nNOS are valuable tools for studying the role of NO in these conditions and for developing potential therapeutic agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture studies to investigate its potential as an nNOS inhibitor.
Mechanism of Action (Presumed)
Based on the structure of its parent compound, 7-nitroindazole, this compound is expected to act as a selective inhibitor of neuronal nitric oxide synthase (nNOS). nNOS catalyzes the production of nitric oxide (NO) from L-arginine. It is presumed that this compound competes with the substrate L-arginine and/or the cofactor tetrahydrobiopterin for binding to the enzyme, thereby reducing the synthesis of NO.[3] The inhibition of nNOS can modulate downstream signaling pathways regulated by NO, such as the cGMP pathway.
Caption: Presumed signaling pathway of nNOS inhibition.
Data Presentation
The following table summarizes key quantitative data for the related compound, 7-nitroindazole, which can serve as a reference for initiating studies with this compound.
| Parameter | Value | Species/System | Reference |
| nNOS Inhibition (in vivo) | 85% | Rat | [4] |
| nNOS Activity Decrease (in vivo) | 40% | Rat Brain | [3] |
| Effective Dose (in vivo, anxiolytic) | 20-40 mg/kg | Rat | [5] |
| Effective Dose (in vivo, learning) | 30 mg/kg | Rat | [4] |
| Local Concentration (in vivo, microdialysis) | 1.25 mM | Rat Hippocampus | [6] |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration and Cytotoxicity
This protocol outlines a method to determine the effective, non-toxic concentration range of this compound in a specific cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., neuronal cell line like SH-SY5Y or a cell line overexpressing nNOS)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent (e.g., PrestoBlue™, CellTiter-Glo®)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10-100 mM). Store at -20°C.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with DMSO only) and an untreated control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay Example):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot cell viability against the compound concentration to determine the cytotoxic concentration range and select non-toxic concentrations for subsequent experiments.
Caption: Workflow for determining compound cytotoxicity.
Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)
This protocol describes how to measure the effect of this compound on nitric oxide production by quantifying nitrite, a stable breakdown product of NO, in the cell culture supernatant.
Materials:
-
Cells treated with non-toxic concentrations of this compound (from Protocol 1)
-
Cell culture supernatant
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plate
-
Plate reader
Procedure:
-
Cell Treatment: Treat cells with pre-determined non-toxic concentrations of this compound and appropriate controls (vehicle, untreated, and a positive control for NO production if applicable, e.g., LPS and IFN-γ for macrophages).
-
Collect Supernatant: After the desired incubation time, carefully collect the cell culture supernatant from each well.
-
Prepare Nitrite Standards: Prepare a standard curve using serial dilutions of the sodium nitrite standard solution in the cell culture medium.
-
Griess Reaction:
-
Add the cell culture supernatant and nitrite standards to a new 96-well plate.
-
Add the components of the Griess Reagent System to each well according to the manufacturer's instructions. This typically involves a two-step addition of sulfanilamide followed by NED.
-
Incubate at room temperature for the recommended time to allow for color development.
-
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a plate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Use the standard curve to determine the nitrite concentration in the experimental samples.
-
Compare the nitrite levels in the treated groups to the control groups to assess the inhibitory effect of the compound on NO production.
-
Protocol 3: Western Blot Analysis of nNOS and Downstream Targets
This protocol can be used to assess the effect of this compound on the protein levels of nNOS and downstream effectors of the NO signaling pathway, such as phosphorylated vasodilator-stimulated phosphoprotein (VASP), as an indirect measure of cGMP-dependent protein kinase activity.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-nNOS, anti-phospho-VASP, anti-VASP, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (β-actin or GAPDH). Compare the protein levels in treated versus control groups.
Troubleshooting
-
Compound Precipitation: If the compound precipitates in the culture medium, try preparing the stock solution in a different solvent or lowering the final concentration. Sonication may also help to dissolve the compound.
-
High Background in Griess Assay: Phenol red in the culture medium can interfere with the Griess assay. Use a phenol red-free medium for the experiment.
-
No Inhibitory Effect Observed: The chosen cell line may not express sufficient levels of nNOS. Confirm nNOS expression by Western blot or qPCR. The compound may also have a low potency; in this case, a wider range of concentrations should be tested. It is also possible that this compound does not inhibit nNOS.
Conclusion
This compound, as a derivative of the known nNOS inhibitor 7-nitroindazole, holds potential as a tool for studying the role of nNOS in various cellular processes. The provided protocols offer a framework for characterizing its effects in cell culture. It is crucial to empirically determine the optimal experimental conditions and to validate the compound's mechanism of action in the chosen cellular model.
References
- 1. CID 139045302 | C18H16N4O4 | CID 139045302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Nitroindazole, a selective inhibitor of nNOS, increases hippocampal extracellular glutamate concentration in status epilepticus induced by kainic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-7-nitroindazole-3-carboxylic acid (MNICA) as a Selective nNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-7-nitroindazole-3-carboxylic acid (MNICA) is a derivative of the well-characterized selective neuronal nitric oxide synthase (nNOS) inhibitor, 7-nitroindazole (7-NI). Nitric oxide (NO) produced by nNOS plays a crucial role in a variety of physiological and pathological processes in the nervous system. Dysregulation of nNOS activity has been implicated in neurodegenerative diseases, stroke, and neuropathic pain. Consequently, selective inhibitors of nNOS are valuable research tools and potential therapeutic agents.
These application notes provide a comprehensive guide to utilizing MNICA as a selective nNOS inhibitor, with protocols and data extrapolated from studies on its parent compound, 7-nitroindazole, due to the limited availability of specific data for MNICA. It is crucial to note that the addition of a methyl group at the 1-position and a carboxylic acid at the 3-position may influence the potency, selectivity, solubility, and pharmacokinetic properties of the molecule compared to 7-NI. Researchers should empirically determine the optimal conditions for their specific experimental setup.
Mechanism of Action
This compound is presumed to act as a competitive inhibitor of neuronal nitric oxide synthase (nNOS). The inhibitory mechanism of its parent compound, 7-nitroindazole, involves competition with the substrate L-arginine at the active site of the enzyme. The indazole ring structure mimics the guanidinium group of L-arginine, allowing it to bind to the active site and block the synthesis of nitric oxide.
Data Presentation: Inhibitory Profile of 7-Nitroindazole
The following table summarizes the inhibitory potency and selectivity of the parent compound, 7-nitroindazole (7-NI), against the three main NOS isoforms. These values should be considered as a starting point for characterizing the inhibitory profile of MNICA.
| Compound | nNOS (IC₅₀/Kᵢ) | eNOS (IC₅₀/Kᵢ) | iNOS (IC₅₀/Kᵢ) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference |
| 7-Nitroindazole (7-NI) | ~0.47 µM (IC₅₀) | ~29 µM (IC₅₀) | ~33 µM (IC₅₀) | ~62-fold | ~70-fold | [Various Sources] |
| 7-Nitroindazole (7-NI) | 0.16 µM (Kᵢ) for mouse nNOS | Similar IC₅₀ for nNOS and eNOS in vitro | - | ~10-fold in some assays | - | [Various Sources] |
Note: The selectivity of 7-NI can vary depending on the experimental conditions and the source of the enzyme. Some studies suggest that at higher concentrations, 7-NI can also inhibit eNOS. It is imperative to determine the IC₅₀ values of MNICA for all three NOS isoforms to ascertain its specific selectivity profile.
Experimental Protocols
In Vitro nNOS Inhibition Assay (Griess Assay)
This protocol describes the determination of the inhibitory effect of MNICA on nNOS activity in a cell-free system by measuring the production of nitric oxide (NO), which is detected as its stable metabolite, nitrite, using the Griess reagent.
Materials:
-
Recombinant human or rat nNOS
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (CaM)
-
Calcium Chloride (CaCl₂)
-
Tetrahydrobiopterin (BH₄)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)
-
This compound (MNICA)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of MNICA in a suitable solvent (e.g., DMSO). Further dilute in assay buffer to desired concentrations.
-
Prepare a complete assay buffer containing L-arginine, NADPH, CaM, CaCl₂, and BH₄ at their optimal concentrations.
-
Prepare a sodium nitrite standard curve (0-100 µM) in the assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of the MNICA solution at various concentrations (or vehicle control).
-
Add 25 µL of recombinant nNOS enzyme to each well.
-
Initiate the reaction by adding 25 µL of the complete assay buffer.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Nitrite Detection:
-
Stop the reaction by adding 50 µL of Griess Reagent Component A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light, until a purple color develops.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the nitrite concentration in each well using the sodium nitrite standard curve.
-
Plot the percentage of nNOS inhibition versus the log of MNICA concentration to determine the IC₅₀ value.
-
Cell-Based nNOS Inhibition Assay
This protocol outlines a method to assess the ability of MNICA to inhibit nNOS activity in a cellular context.
Materials:
-
Neuronal cell line expressing nNOS (e.g., SK-N-SH, or HEK293 cells transfected with nNOS)
-
Cell culture medium
-
MNICA
-
Cell-permeable calcium ionophore (e.g., A23187) or other stimuli to activate nNOS
-
Griess Reagent
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of MNICA (or vehicle control) for a specific duration (e.g., 1-2 hours).
-
-
nNOS Activation:
-
Stimulate the cells with a calcium ionophore or another appropriate agonist to induce nNOS activity.
-
Incubate for a suitable time to allow for NO production (e.g., 30 minutes).
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Perform the Griess assay on the supernatant as described in the in vitro protocol to measure nitrite concentration.
-
-
Normalization:
-
Lyse the cells in the wells and determine the total protein concentration using a protein assay kit.
-
Normalize the nitrite production to the total protein content in each well.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of nNOS activity for each concentration of MNICA compared to the stimulated vehicle control.
-
Determine the EC₅₀ value of MNICA in the cell-based assay.
-
In Vivo Administration in Rodent Models
This protocol provides a general guideline for the administration of MNICA to rodents to study its effects on nNOS-mediated processes in vivo.
Materials:
-
This compound (MNICA)
-
Vehicle for solubilization/suspension (e.g., saline, PBS, or a solution containing a small percentage of DMSO and/or Tween 80). The carboxylic acid moiety may improve aqueous solubility compared to 7-NI.
-
Rodents (mice or rats)
-
Administration equipment (e.g., gavage needles for oral administration, syringes and needles for injection)
Procedure:
-
Dose Preparation:
-
Prepare a stock solution of MNICA in a suitable solvent. The solubility of MNICA should be determined empirically. For its parent compound, 7-NI, DMSO is a common solvent.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in the chosen vehicle. Ensure the final concentration of the organic solvent is well-tolerated by the animals.
-
-
Administration Route:
-
Intraperitoneal (i.p.) injection: This is a common route for administering 7-NI and its derivatives. Doses for 7-NI in rodents typically range from 10 to 50 mg/kg.
-
Oral gavage (p.o.): The bioavailability of MNICA via the oral route is unknown and would need to be determined.
-
Intravenous (i.v.) injection: This route ensures immediate bioavailability but may have a shorter duration of action.
-
Subcutaneous (s.c.) injection: This route provides a slower and more sustained release.
-
-
Dosing Regimen:
-
The optimal dose and frequency of administration for MNICA will need to be determined based on its pharmacokinetic and pharmacodynamic properties.
-
For acute studies, a single dose may be administered prior to the experimental endpoint.
-
For chronic studies, repeated dosing may be necessary.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for any adverse effects.
-
At the desired time point after administration, collect tissues of interest (e.g., brain) for analysis of nNOS activity (e.g., using the Griess assay on tissue homogenates) or for other relevant biochemical or behavioral assessments.
-
Mandatory Visualizations
Caption: nNOS signaling pathway and the inhibitory action of MNICA.
Application Notes and Protocols: 1-Methyl-7-nitroindazole-3-carboxylic Acid in Neurodegenerative Disease Models
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note: Initial research indicates that "1-Methyl-7-nitroindazole-3-carboxylic acid" is not a commonly studied compound in the context of neurodegenerative diseases. However, the structurally related and extensively researched compound, 7-nitroindazole (7-NI) , is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) and has been widely investigated in various neurodegenerative disease models. Therefore, these application notes will focus on the use of 7-nitroindazole (7-NI) as a representative nNOS inhibitor.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons. A growing body of evidence suggests that oxidative and nitrosative stress, mediated in part by the overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS), plays a crucial role in the pathophysiology of these disorders.[1]
7-Nitroindazole (7-NI) is a potent and selective inhibitor of nNOS.[2] Its ability to cross the blood-brain barrier and specifically target neuronal NO production has made it a valuable tool for investigating the role of nNOS in neurodegeneration and for evaluating the therapeutic potential of nNOS inhibition.
These application notes provide a comprehensive overview of the use of 7-NI in various neurodegenerative disease models, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Mechanism of Action
7-NI acts as a competitive inhibitor of nNOS, binding to the enzyme's active site and preventing the conversion of L-arginine to L-citrulline and NO.[3] By reducing the production of NO in neurons, 7-NI mitigates the downstream detrimental effects of excessive NO, such as the formation of peroxynitrite, a highly reactive and neurotoxic species.[4] This inhibition of nitrosative stress is believed to be the primary mechanism underlying its neuroprotective effects.
dot
Caption: Mechanism of action of 7-Nitroindazole (7-NI).
Applications in Neurodegenerative Disease Models
Parkinson's Disease (PD) Models
Rationale: In PD models, such as those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), nNOS-mediated NO production contributes to the degeneration of dopaminergic neurons in the substantia nigra.[4][5]
Quantitative Data Summary:
| Model | Animal | 7-NI Dose | Outcome Measure | Result | Reference |
| MPTP-induced | Mice | 50 mg/kg | Striatal Dopamine Depletion | Almost complete protection | [4] |
| MPTP-induced | Mice | Dose-dependent | Striatal Dopamine Depletion | Significant protection | [5] |
| MPTP-induced | Mice | 50 mg/kg | 3-Nitrotyrosine Levels | Attenuated increase | [4] |
| MPP+ in vitro | Rat striatal slices | 2-5 µM | Dopamine Depletion | Prevention of dopamine loss | [6] |
Alzheimer's Disease (AD) Models
Rationale: In AD models, nNOS is implicated in the cognitive deficits and neuronal damage associated with amyloid-beta plaques and neurofibrillary tangles.[7][8]
Quantitative Data Summary:
| Model | Animal | 7-NI Dose | Outcome Measure | Result | Reference |
| Streptozotocin-induced | Rats | 25 mg/kg (prophylactic) | Morris Water Maze (Escape Latency) | Significant prevention of cognitive deficit | [7][8] |
| Streptozotocin-induced | Rats | 25 mg/kg (prophylactic) | Brain Nitrite Levels | Significant inhibition of increase | [8] |
| Iron-induced hippocampal neurotoxicity | Rats | 30 mg/kg/day | Hippocampal Neuron Loss | Decreased from 43% to 11% | [9] |
Huntington's Disease (HD) Models
Rationale: The 3-nitropropionic acid (3-NP) model of HD involves mitochondrial dysfunction and excitotoxicity, processes in which nNOS is thought to play a role.[10][11]
Quantitative Data Summary:
| Model | Animal | 7-NI Dose | Outcome Measure | Result | Reference |
| 3-NP-induced | Rats | Not specified in abstract | Striatal Neuron Degeneration | nNOS inhibition is a potential therapeutic strategy | [10][11] |
| R6/1 Transgenic | Mice | N/A (genetic knockout) | Disease Progression | Accelerated in nNOS knockout mice | [5] |
Amyotrophic Lateral Sclerosis (ALS) Models
Rationale: In ALS models, such as the wobbler mouse and SOD1 transgenic mice, nNOS is implicated in motor neuron degeneration.[12]
Quantitative Data Summary:
| Model | Animal | 7-NI Dose | Outcome Measure | Result | Reference |
| Wobbler Mouse | Mice | 5 or 50 mg/kg/day | Grip Strength | Potentiated | [12] |
| Wobbler Mouse | Mice | 5 or 50 mg/kg/day | Biceps Muscle Weight | Increased | [12] |
| Wobbler Mouse | Mice | 5 or 50 mg/kg/day | Spinal Motor Neuron Degeneration | Suppressed | [12] |
Experimental Protocols
In Vivo Administration of 7-Nitroindazole
Objective: To administer 7-NI to rodent models of neurodegenerative diseases.
Materials:
-
7-Nitroindazole (powder)
-
Vehicle (e.g., 75% Dimethyl sulfoxide (DMSO) in saline, peanut oil)[10]
-
Sterile saline
-
Vortex mixer
-
Syringes and needles for intraperitoneal (i.p.) injection
Protocol:
-
Preparation of 7-NI Solution:
-
For a 25 mg/kg dose in a 25g mouse (injection volume 0.1 mL):
-
Weigh 6.25 mg of 7-NI.
-
Dissolve in 0.075 mL of DMSO.
-
Add 0.025 mL of sterile saline to a final volume of 0.1 mL.
-
Vortex thoroughly until fully dissolved. Prepare fresh daily.[10]
-
-
For oil-based vehicle:
-
Dissolve 7-NI in peanut oil to the desired concentration (e.g., for a 30 mg/kg/day dose).[9]
-
-
-
Administration:
In Vitro Neurotoxicity Assay
Objective: To assess the neuroprotective effects of 7-NI against a neurotoxin in a cell culture model.
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model.[13]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Neurotoxin (e.g., MPP+ for Parkinson's model)
-
7-Nitroindazole
-
96-well plates
-
MTT or LDH assay kit for cell viability assessment
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of 7-NI (e.g., 1, 10, 100 µM) for 1-2 hours.
-
Introduce the neurotoxin (e.g., MPP+) at a pre-determined toxic concentration.
-
Include control wells (vehicle only, toxin only, 7-NI only).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Cell Viability Assessment:
-
Perform an MTT or LDH assay according to the manufacturer's instructions to quantify cell viability.
-
Read the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the concentration-dependent neuroprotective effect of 7-NI.
-
Signaling Pathways and Workflows
nNOS Signaling Pathway in Neurodegeneration
dot
Caption: nNOS signaling pathway in neurodegeneration.
Experimental Workflow for Screening nNOS Inhibitors
dot
Caption: Experimental workflow for screening nNOS inhibitors.
Conclusion
7-Nitroindazole serves as a critical research tool for elucidating the role of nNOS in the pathogenesis of various neurodegenerative diseases. The data and protocols presented here provide a foundation for researchers and drug development professionals to design and execute experiments aimed at further understanding nNOS-mediated neurotoxicity and evaluating the therapeutic potential of nNOS inhibitors. While the originally requested compound, this compound, remains elusive in the current literature, the principles and methodologies outlined for 7-NI are broadly applicable to the study of other nNOS inhibitors in the context of neurodegeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-nitroindazol-loaded nanoemulsions: Preparation, characterization and its improved inhibitory effect on nitric oxide synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Altered neuronal nitric oxide synthase expression contributes to disease progression in Huntington's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mitochondrial Toxin 3-Nitropropionic Acid Induces Striatal Neurodegeneration via a c-Jun N-Terminal Kinase/c-Jun Module - PMC [pmc.ncbi.nlm.nih.gov]
- 11. conductscience.com [conductscience.com]
- 12. Neuronal nitric oxide synthase inhibitor, 7-nitroindazole, delays motor dysfunction and spinal motoneuron degeneration in the wobbler mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Dissolving 1-Methyl-7-nitroindazole-3-carboxylic acid for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
This document provides a recommended protocol for the dissolution of 1-Methyl-7-nitroindazole-3-carboxylic acid for use in biological research. The following guidelines are based on the physicochemical properties of structurally related compounds and general best practices for handling small molecules in a laboratory setting.
Compound Information
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₄ | Inferred |
| Molecular Weight | 221.17 g/mol | Inferred |
| Appearance | Solid | [1] |
| Storage | Store at -20°C for long-term stability. | General Practice |
Solubility Guidelines
| Solvent | Expected Solubility | Notes |
| DMSO (Dimethyl sulfoxide) | Likely soluble | Recommended for creating high-concentration stock solutions.[2] |
| DMF (Dimethylformamide) | Likely soluble | An alternative to DMSO for stock solutions.[3] |
| Ethanol | Potentially soluble | May require warming. Lower concentrations may be achievable.[4] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Direct dissolution is not recommended. Dilution from a stock solution is preferred. |
Recommended Dissolution Protocol
This protocol describes the preparation of a high-concentration stock solution in DMSO and subsequent dilution to a working concentration for in vitro experiments.
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses.[1]
Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound and the DMSO to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh a small amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.21 mg of this compound.
-
Dissolve: Add the appropriate volume of DMSO to the compound. For 2.21 mg, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.
-
Gentle Heating (Optional): If the compound does not fully dissolve, sonicate or warm the solution briefly in a water bath set to 37°C. Mix again.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. A stock solution in DMSO should be stable for several months when stored properly.[2]
Preparation of Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.
-
Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute: Perform a serial dilution of the stock solution into your experimental medium (e.g., cell culture medium, phosphate-buffered saline) to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).
-
Mix: Gently mix the working solution by pipetting or inverting the tube.
-
Use Immediately: It is recommended to use the freshly prepared working solution for your experiments.
Experimental Workflow and Diagrams
The following diagrams illustrate the general workflow for preparing and using this compound in a typical in vitro experiment.
Caption: General workflow for preparing and using the compound.
Given that 7-nitroindazole, a related compound, is a known inhibitor of neuronal nitric oxide synthase (nNOS), a potential signaling pathway affected by this compound could involve the nitric oxide pathway.[5][6]
Caption: Potential inhibitory action on the nNOS pathway.
Safety Precautions
-
Handle this compound in accordance with its Safety Data Sheet (SDS).
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.[1]
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and concentrated stock solutions.
Disclaimer: This protocol provides general guidance. Researchers should optimize the dissolution and experimental conditions based on their specific experimental setup and cell or animal models. It is recommended to perform a solubility test with a small amount of the compound before preparing a large batch of stock solution.
References
- 1. 1-Methylindazole-3-carboxylic acid 97 50890-83-0 [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 78155-76-7|5-Nitro-1H-indazole-3-carboxylic acid| Ambeed [ambeed.com]
- 4. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 5. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methyl-7-nitroindazole-3-carboxylic acid in Animal Models of Ischemic Stroke
A Comprehensive Guide for Researchers and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific data for "1-Methyl-7-nitroindazole-3-carboxylic acid" in the context of ischemic stroke. However, the structurally related and well-researched compound, 7-nitroindazole (7-NI) , is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) with demonstrated neuroprotective effects in animal models of ischemic stroke.[1][2][3][4][5] This document will focus on the application of 7-nitroindazole as a representative molecule for this class of compounds.
Introduction
Ischemic stroke, characterized by the disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal death and neurological deficits.[6][7][8] One key mediator in this pathological process is nitric oxide (NO) produced by neuronal nitric oxide synthase (nNOS).[9][10] Overactivation of nNOS following an ischemic insult leads to excessive NO production, contributing to excitotoxicity and oxidative stress.[9][10] Consequently, selective inhibition of nNOS presents a promising therapeutic strategy for mitigating ischemic brain injury.[11][12] 7-nitroindazole (7-NI) is a selective inhibitor of nNOS that has been shown to be neuroprotective in various models of neurological disorders, including ischemic stroke.[3][5]
These application notes provide an overview of the use of 7-NI in animal models of ischemic stroke, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
During an ischemic event, the excessive release of glutamate leads to the overactivation of N-methyl-D-aspartate (NMDA) receptors.[9] This, in turn, causes a massive influx of calcium into neurons, which activates nNOS to produce high levels of NO.[9][10] NO can then react with superoxide radicals to form the highly reactive and neurotoxic peroxynitrite, which damages lipids, proteins, and DNA, ultimately leading to neuronal cell death.[2] 7-NI exerts its neuroprotective effects by selectively inhibiting nNOS, thereby reducing the production of NO and the subsequent formation of peroxynitrite in the ischemic brain.[3][5]
Quantitative Data Summary
The following tables summarize the neuroprotective effects of 7-nitroindazole in rodent models of ischemic stroke.
Table 1: Effect of 7-Nitroindazole on Infarct Volume and Neuronal Survival
| Animal Model | Ischemia Duration | 7-NI Dose | Administration Route | Outcome Measure | Result | Reference |
| Rat (Global Ischemia) | 20 minutes | 25 mg/kg (x2) | Intraperitoneal | Hippocampal CA1 Neuron Count | Significantly higher neuron counts vs. vehicle | [3] |
| Rat (Global Ischemia) | 20 minutes | 25 mg/kg (x2) | Intraperitoneal | Lesion Score | Significantly lower lesion scores vs. vehicle | [3] |
Table 2: Dosing and Administration of 7-Nitroindazole in Rodent Models
| Species | Dose Range | Administration Route | Vehicle | Reference |
| Rat | 25 - 30 mg/kg | Intraperitoneal | Peanut oil or other suitable vehicle | [1][3][4] |
| Mouse | 50 mg/kg | Intraperitoneal | Not specified | [2] |
| Rat | 10 mg/kg/day (chronic) | Not specified | Not specified | [13] |
Experimental Protocols
Induction of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used and reliable method for inducing focal ischemic stroke in rodents.[14][15][16][17]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, etc.)
-
Operating microscope
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
Heating pad to maintain body temperature
Procedure (Transient MCAO):
-
Anesthetize the animal (e.g., rat or mouse) with isoflurane.[15]
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[18]
-
Ligate the CCA proximally and the ECA distally.
-
Introduce a nylon monofilament suture through the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[17]
-
The duration of occlusion can vary (e.g., 30-120 minutes) to model different severities of stroke.[15]
-
For reperfusion, withdraw the suture to restore blood flow.[15]
-
Suture the incision and allow the animal to recover.
Administration of 7-Nitroindazole
Materials:
-
7-Nitroindazole
-
Vehicle (e.g., peanut oil, saline with DMSO)
-
Syringes and needles for injection
Procedure:
-
Prepare a solution or suspension of 7-NI in the chosen vehicle at the desired concentration.
-
Administer 7-NI via intraperitoneal (i.p.) injection. For a 25 mg/kg dose in a 300g rat, this would be 7.5 mg.
-
The timing of administration is critical. In the study by Nanri et al. (1998), 7-NI was given just after carotid clamping and again one hour later.[3]
Assessment of Neurological Deficits
Behavioral tests are crucial for evaluating the functional outcomes of a potential therapeutic agent.[19][20][21][22]
a) Bederson Score: A simple and rapid test for assessing major neurological deficits.[20]
-
Scoring:
-
0: No apparent deficit
-
1: Forelimb flexion
-
2: Circling
-
3: Falling to one side
-
4: No spontaneous motor activity
-
b) Pole Test: Evaluates motor coordination and balance.[20][21]
-
Procedure: The animal is placed head-up on top of a vertical pole. The time to turn and descend the pole is recorded.
-
Interpretation: Stroke-impaired animals will take longer to perform this task.
c) Adhesive Removal Test: Assesses somatosensory and motor deficits.[20][21]
-
Procedure: A small piece of adhesive tape is placed on the animal's forepaw. The time it takes for the animal to notice and remove the tape is measured.
-
Interpretation: Animals with sensory or motor deficits on the contralateral side to the infarct will have a delayed response.
Histological Analysis of Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Phosphate-buffered saline (PBS)
-
Formalin for tissue fixation
-
Cryostat or vibratome for sectioning
Procedure:
-
At a predetermined time point after MCAO (e.g., 24 hours or 7 days), euthanize the animal and perfuse transcardially with saline followed by formalin.
-
Harvest the brain and section it coronally (e.g., 2 mm thick slices).
-
Incubate the sections in a 2% TTC solution. Healthy, viable tissue will stain red, while the infarcted area will remain white.[23]
-
Capture images of the stained sections and use image analysis software to quantify the infarct volume.
References
- 1. Neuroprotection by 7-nitroindazole against iron-induced hippocampal neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Ischemic Stroke - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Ischemic Stroke: A Review Integrating Clinical Imaging and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Neuronal Nitric Oxide Synthase Activation and Peroxynitrite Formation in Ischemic Stroke Linked to Neural Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Nitric oxide synthase inhibitors in experimental ischemic stroke and their effects on infarct size and cerebral blood flow: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric oxide synthase inhibitors and cerebral ischemia [manu41.magtech.com.cn]
- 13. Different effects of 7-nitroindazole and L-NAME administered both individually and together on the cardiovascular system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 15. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Animal model of ischemic stroke - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 20. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessing post-stroke behavior in mouse models of focal ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Preclinical Systematic Review and Meta-Analysis of Behavior Testing in Mice Models of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histologic Evolution of Ischemic Stroke - Ischemic Brain Disease (Stroke) for Medicine [picmonic.com]
Application Notes and Protocols for Nitroindazole Derivatives in Pain and Nociception Research
Important Note: Extensive searches of scientific literature and patent databases did not yield significant information regarding the role of 1-Methyl-7-nitroindazole-3-carboxylic acid (MNICA) in pain and nociception research. Therefore, these application notes and protocols are based on the closely related and well-researched compound, 7-Nitroindazole (7-NI) . As a selective inhibitor of neuronal nitric oxide synthase (nNOS), 7-NI serves as a representative example of the potential application of nitroindazole derivatives in this field of study.
Application Notes: 7-Nitroindazole (7-NI) in Pain and Nociception Research
Introduction
7-Nitroindazole (7-NI) is a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS). Nitric oxide (NO) is a key signaling molecule in the nervous system and has been implicated in the modulation of nociceptive transmission. Overproduction of NO by nNOS is believed to contribute to the development and maintenance of both inflammatory and neuropathic pain states.[1][2] Consequently, selective inhibitors of nNOS like 7-NI are valuable tools for investigating the pathophysiology of pain and for the development of novel analgesic therapies.[3]
Mechanism of Action
7-NI exerts its effects by competitively inhibiting the enzyme nNOS, thereby reducing the production of nitric oxide in neuronal tissues. This inhibition is relatively selective for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms, which is a critical feature for a therapeutic candidate as widespread NOS inhibition can lead to undesirable cardiovascular side effects, such as hypertension.[1][4] The antinociceptive effects of 7-NI are attributed to its ability to modulate central sensitization and neurotransmission in pain pathways.[5][6]
Applications in Pain Models
7-NI has demonstrated efficacy in a variety of preclinical pain models:
-
Neuropathic Pain: In models of peripheral nerve injury, such as the sciatic nerve cuff model, 7-NI has been shown to produce a significant analgesic effect by increasing the paw withdrawal threshold to mechanical stimuli.[2][3] It has been effective in reducing allodynia and hyperalgesia in several nerve injury models.[2]
-
Inflammatory Pain: 7-NI exhibits antinociceptive activity in the late phase of the formalin test, a widely used model of inflammatory pain.[5][6] It is also effective in the acetic acid-induced writhing assay.[5]
-
Opioid Analgesia and Withdrawal: Research suggests that 7-NI can attenuate the development of tolerance to the analgesic effects of opioids.[1] Furthermore, it has been shown to reduce the symptoms of opioid withdrawal without the hypertensive side effects associated with non-selective NOS inhibitors.[1][7]
Quantitative Data Presentation
The following tables summarize the quantitative data for 7-Nitroindazole (7-NI) in various assays and models related to pain and nociception.
Table 1: In Vitro Inhibitory Activity of 7-NI
| Enzyme Target | IC50 Value | Species | Reference |
| Neuronal Nitric Oxide Synthase (nNOS) | 0.17 µM (for a related compound, 3-Bromo-7-Nitroindazole) | Rat | [8] |
| Endothelial Nitric Oxide Synthase (eNOS) | 0.86 µM (for a related compound, 3-Bromo-7-Nitroindazole) | Bovine | [8] |
| Inducible Nitric Oxide Synthase (iNOS) | 0.29 µM (for a related compound, 3-Bromo-7-Nitroindazole) | Rat | [8] |
Table 2: In Vivo Efficacy of 7-NI in Animal Models of Pain
| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Sciatic Nerve Cuff (Neuropathic Pain) | Rat | Intraperitoneal (IP) | 20-30 mg/kg | Significant increase in paw withdrawal threshold | [2][3] |
| Formalin Test (Inflammatory Pain) | Mouse | Intraperitoneal (IP) | 10-50 mg/kg | Dose-related antinociception in the late phase | [5][6] |
| Acetic Acid Writhing (Inflammatory Pain) | Mouse | Intraperitoneal (IP) | 25-100 mg/kg | Dose-related antinociception | [5] |
| Migraine-like Nociception (RR-EAE model) | Mouse | Intragastric | 120 mg/kg | Reduction in disease severity and nociception | [9] |
Experimental Protocols
1. Sciatic Nerve Cuff Model of Neuropathic Pain in Rats
This protocol describes the induction of neuropathic pain via the sciatic nerve cuff model and the subsequent assessment of mechanical allodynia following the administration of 7-NI.[2][3]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
2-mm polyethylene cuff
-
7-Nitroindazole (7-NI)
-
Vehicle (e.g., 75% DMSO in saline)[2]
-
Von Frey filaments
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully dissect the connective tissue around the sciatic nerve.
-
Place a 2-mm piece of polyethylene tubing (cuff) around the sciatic nerve.
-
Suture the muscle and skin layers.
-
Allow the animals to recover for a period of 2 to 7 days to allow for the development of neuropathic pain.[2]
-
On the day of testing, establish a baseline mechanical withdrawal threshold using von Frey filaments.
-
Administer 7-NI or vehicle via intraperitoneal (IP) injection at the desired dose (e.g., 10, 20, or 30 mg/kg).[2][3]
-
Measure the paw withdrawal threshold at specific time points post-injection (e.g., 30 and 60 minutes).[2][3]
-
An increase in the paw withdrawal threshold in the 7-NI treated group compared to the vehicle group indicates an analgesic effect.[2][3]
2. Formalin-Induced Inflammatory Pain Model in Mice
This protocol details the induction of inflammatory pain using formalin and the evaluation of the antinociceptive effects of 7-NI.[5][6]
Materials:
-
Male Swiss mice (25-30 g)
-
7-Nitroindazole (7-NI)
-
Vehicle (e.g., saline)
-
5% formalin solution
-
Observation chambers with mirrors
-
Timer
Procedure:
-
Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer 7-NI or vehicle via intraperitoneal (IP) injection at the desired dose (e.g., 10-50 mg/kg).[5][6]
-
After a predetermined pretreatment time (e.g., 30 minutes), inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time the animal spends licking the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).
-
A reduction in the licking time during the late phase in the 7-NI treated group compared to the vehicle group indicates an antinociceptive effect against inflammatory pain.[5][6]
Visualizations
Caption: Signaling pathway of nNOS in pain transmission.
Caption: Workflow for preclinical evaluation of 7-NI.
References
- 1. 7-Nitroindazole and its rapidly emerging role in opioid pain management and withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. 7-Nitroindazole, an nNOS inhibitor, reduces migraine-like nociception, demyelination, and anxiety-like behavior in a mouse model of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Synaptic Plasticity and Memory using 1-Methyl-7-nitroindazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-7-nitroindazole-3-carboxylic acid, commonly known as MNI-caged-L-glutamate, is a photolabile compound that serves as a powerful tool for the precise spatial and temporal control of glutamate release. This caged compound sequesters L-glutamate, rendering it biologically inactive until it is liberated by photolysis, typically through two-photon excitation. This technique allows researchers to mimic synaptic transmission with high fidelity, enabling the investigation of the fundamental mechanisms of synaptic plasticity and memory formation at the level of individual dendritic spines.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing MNI-caged-L-glutamate in this field of research.
MNI-caged-L-glutamate is particularly advantageous for its high two-photon cross-section at approximately 720 nm, which allows for localized uncaging within the focal volume, minimizing off-target effects.[2][3] It is stable in aqueous solutions at physiological pH and is pharmacologically inert at typical working concentrations.[2] The rapid release of glutamate upon photostimulation can evoke excitatory postsynaptic currents (uEPSCs) and potentials (uEPSPs) that closely resemble those elicited by natural synaptic events.[1][4]
Data Presentation
The following tables summarize quantitative data from studies that have used MNI-caged-L-glutamate to induce and study synaptic plasticity.
Table 1: Functional Plasticity Induced by MNI-Glutamate Uncaging
| Parameter | Baseline | Post-Induction | Induction Protocol | Cell Type | Reference |
| uEPSC Amplitude | ~10 pA | Significant Increase | High-frequency uncaging (e.g., 60 pulses at 2 Hz) paired with postsynaptic depolarization or in low Mg2+ | CA1 Pyramidal Neurons | [1][2] |
| uEPSC Amplitude | Normalized to 1.0 | 0.82 ± 0.04 of baseline | Low-frequency stimulation (LFS) | Excitatory Neurons | [5] |
| uEPSP Amplitude | 0.65 ± 0.06 mV | Not reported for plasticity | Single 2ms pulse | Layer 5 Pyramidal Neurons | [6] |
| NMDAR-mediated uEPSC | -6.3 ± 1.3 pA (at +40mV) | Not reported for plasticity | 1 ms uncaging pulses | Developing Cortical Neurons | [7] |
| AMPAR-mediated uEPSC | -2.5 ± 0.5 pA (at -60mV) | Not reported for plasticity | 1 ms uncaging pulses | Developing Cortical Neurons | [7] |
Table 2: Structural Plasticity Induced by MNI-Glutamate Uncaging
| Parameter | Baseline | Post-Induction | Induction Protocol | Cell Type | Reference |
| Spine Head Volume | Normalized to 1.0 | Rapid and selective enlargement | Repetitive glutamate uncaging (0.5–2 Hz) in low Mg2+ or with postsynaptic depolarization | CA1 Pyramidal Neurons | [2] |
| Spine Head Volume | Normalized to 1.0 | Shrinkage | Prolonged low-frequency uncaging (0.1 Hz) | CA1 Pyramidal Neurons | [2] |
| New Spine Formation | 0 | 0.12 ± 0.03 new spines/μm | High-frequency stimulation (HFS) | Developing Cortical Neurons | [7] |
Experimental Protocols
Protocol 1: Two-Photon Glutamate Uncaging to Induce Long-Term Potentiation (LTP) at Single Spines
This protocol describes the induction of functional and structural LTP in individual dendritic spines of hippocampal CA1 pyramidal neurons using MNI-caged-L-glutamate.
Materials:
-
MNI-caged-L-glutamate (e.g., from Tocris Bioscience)
-
Artificial cerebrospinal fluid (ACSF) with the following composition (in mM): 127 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 25 D-glucose, 2 CaCl2, and 0 MgCl2 (for low Mg2+ conditions to facilitate NMDAR activation). The solution should be continuously bubbled with 95% O2 / 5% CO2.
-
Tetrodotoxin (TTX, 1 µM) to block action potentials.
-
Pipette solution for whole-cell patch-clamp recording (e.g., in mM: 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.3 Na-GTP, 4 Mg-ATP, and a fluorescent dye like Alexa Fluor 488 for visualization).
-
Hippocampal brain slices (300-400 µm thick).
Equipment:
-
Two-photon laser-scanning microscope equipped with a Ti:Sapphire laser tuned to ~720 nm for uncaging.
-
Electrophysiology setup for whole-cell patch-clamp recording.
-
Perfusion system for continuous delivery of ACSF.
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices from rodents and allow them to recover in ACSF for at least 1 hour.
-
Cell Identification and Patching: Transfer a slice to the recording chamber of the microscope and perfuse with ACSF containing 2.5-5 mM MNI-caged-L-glutamate and 1 µM TTX. Identify a CA1 pyramidal neuron and establish a whole-cell patch-clamp recording. Allow the fluorescent dye from the pipette to fill the neuron for morphological visualization.
-
Spine Selection: Using two-photon imaging, identify a well-isolated dendritic spine on a secondary or tertiary apical dendrite.
-
Baseline Recording:
-
Position the uncaging laser spot ~0.5 µm away from the head of the selected spine.
-
Deliver single, short laser pulses (e.g., 0.5-2 ms duration) to uncage glutamate and evoke uEPSCs.
-
Adjust the laser power to elicit a baseline uEPSC amplitude of approximately 10 pA.[1]
-
Record a stable baseline of uEPSCs for 5-10 minutes by delivering uncaging pulses at a low frequency (e.g., 0.1 Hz).
-
-
LTP Induction:
-
Induce LTP by delivering a high-frequency train of uncaging pulses (e.g., 60 pulses at 2 Hz).[2]
-
During the induction protocol, the neuron can be held at a depolarized potential (e.g., 0 mV) to facilitate the removal of the Mg2+ block from NMDA receptors, or the experiment can be performed in low Mg2+ ACSF.
-
-
Post-Induction Recording:
-
Immediately after the induction protocol, resume recording uEPSCs at the baseline frequency (0.1 Hz) for at least 30-60 minutes to monitor the potentiation of the synaptic response.
-
Simultaneously acquire two-photon images of the stimulated spine to monitor changes in its volume.
-
Protocol 2: Electrophysiological Recording of Uncaging-Evoked Excitatory Postsynaptic Currents (uEPSCs)
This protocol details the method for recording uEPSCs in response to the photolytic release of glutamate from MNI-caged-L-glutamate.
Procedure:
-
Setup and Patching: Follow steps 1 and 2 of Protocol 1 to prepare brain slices and establish a whole-cell recording from a neuron of interest.
-
Recording Configuration:
-
Voltage-clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated currents or +40 mV to record NMDA receptor-mediated currents (in the presence of an AMPA receptor antagonist if desired).
-
Use a low-resistance patch pipette to ensure good voltage control.
-
-
Uncaging and Data Acquisition:
-
Position the uncaging laser spot adjacent to a dendritic spine as described in Protocol 1.
-
Deliver brief laser pulses (0.5-2 ms) to uncage glutamate.
-
Record the resulting inward currents (at -70 mV) or outward currents (at +40 mV) using an appropriate data acquisition system.
-
The amplitude and kinetics of the uEPSCs can be analyzed to assess synaptic strength and receptor properties. The amplitude of the uEPSC is typically measured as the peak current response within a few milliseconds of the uncaging pulse.[2]
-
Signaling Pathways and Visualizations
The induction of LTP by glutamate uncaging from MNI-caged-L-glutamate activates a cascade of intracellular signaling events, primarily initiated by calcium influx through NMDA receptors.
Signaling Pathway for LTP Induction
Glutamate released from MNI-caged-L-glutamate binds to both AMPA and NMDA receptors on the postsynaptic membrane. The initial depolarization caused by AMPA receptor activation, coupled with the binding of glutamate to NMDA receptors, leads to the expulsion of the Mg2+ block from the NMDA receptor channel. This allows for a significant influx of Ca2+ into the dendritic spine. The rise in intracellular Ca2+ activates several downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and Ras, a small GTPase.[1][8] Activated CaMKII can phosphorylate various substrates, including AMPA receptors, leading to an increase in their conductance and insertion into the postsynaptic membrane. The Ras-MAPK pathway is also implicated in the structural and functional changes associated with LTP.[7]
Caption: Signaling pathway for LTP induction via MNI-glutamate uncaging.
Experimental Workflow
The general workflow for investigating synaptic plasticity using MNI-caged-L-glutamate involves several key stages, from sample preparation to data analysis.
Caption: Experimental workflow for MNI-glutamate uncaging experiments.
References
- 1. Signalling pathways underlying structural plasticity of dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spatial regulation of coordinated excitatory and inhibitory synaptic plasticity at dendritic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Glutamate induces de novo growth of functional spines in developing cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to improve the solubility of 1-Methyl-7-nitroindazole-3-carboxylic acid for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the solubility of 1-Methyl-7-nitroindazole-3-carboxylic acid for in vivo experiments.
Troubleshooting Guide
Issue: Precipitation of this compound upon preparation of dosing solution.
-
Question: My formulation of this compound is cloudy or shows visible precipitate. What should I do?
Answer: This indicates that the compound's solubility limit has been exceeded in the chosen vehicle. Here are several strategies to address this, starting with the simplest:
-
pH Adjustment: Due to the carboxylic acid moiety, the solubility of this compound is expected to be highly pH-dependent. Increasing the pH of the aqueous vehicle will deprotonate the carboxylic acid, forming a more soluble salt.[1][2][3]
-
Recommendation: Prepare a stock solution of your compound in a small amount of 0.1 M NaOH and then dilute it with your final vehicle (e.g., saline, PBS). Titrate the pH of the final solution to a physiologically acceptable range (typically pH 7.4 for intravenous routes) using dilute HCl or NaOH. Always check the final pH before administration.
-
-
Co-solvent Systems: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[1][4]
-
Recommendation: A common co-solvent system for in vivo studies is a mixture of polyethylene glycol 400 (PEG 400), propylene glycol (PG), and water or saline. Start with a small percentage of the co-solvent and incrementally increase it until the compound dissolves. A typical starting formulation could be 10% PEG 400 in saline.
-
-
Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility.[1][3]
-
Recommendation: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are frequently used in in vivo formulations. Start with low concentrations (e.g., 1-5% v/v) as high concentrations can be associated with toxicity.
-
-
Issue: Compound precipitates after administration (e.g., at the injection site).
-
Question: My compound appears soluble in the formulation but may be precipitating in vivo. How can I prevent this?
Answer: This can happen when the formulation vehicle is diluted by physiological fluids, causing the drug to crash out of solution.
-
Optimize Co-solvent/Surfactant Concentration: The concentration of solubilizing agents may be insufficient to maintain solubility upon dilution. You may need to carefully increase the concentration of co-solvents or surfactants, while remaining mindful of their toxicity limits.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility and stability in aqueous solutions.[5][6]
-
Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are commonly used in parenteral formulations.[7] Prepare solutions of the cyclodextrin in water or buffer and then add the this compound. The formation of the inclusion complex can be enhanced by gentle heating or sonication.
-
-
Lipid-Based Formulations: For oral or intravenous administration, lipid-based formulations like nanoemulsions can be highly effective.[8][9] A study on the structurally similar 7-nitroindazole successfully used nanoemulsions to improve its biopharmaceutical properties for intravenous administration.[10]
-
Recommendation: This is a more advanced formulation strategy. It involves dissolving the compound in an oil phase, which is then emulsified in an aqueous phase with the help of surfactants and co-surfactants.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the best initial approach to solubilizing this compound?
Answer: Given the presence of a carboxylic acid group, the most straightforward and often effective initial approach is pH adjustment. Attempt to dissolve the compound in a slightly basic aqueous solution (pH > 8.0) and then neutralize it to a physiologically compatible pH (around 7.4) for administration.
-
Question 2: What are some common vehicles for in vivo studies with poorly soluble compounds?
Answer: Commonly used vehicles and their typical compositions are summarized in the table below. The choice of vehicle will depend on the route of administration and the specific properties of your compound.
Vehicle Component Typical Concentration Range Route of Administration Notes Saline/PBS with pH adjustment N/A IV, IP, SC Ideal for compounds with ionizable groups. PEG 400 10-60% IV, IP, PO A common co-solvent. High concentrations can be viscous. Propylene Glycol (PG) 10-40% IV, IP, PO Often used in combination with PEG 400. Polysorbate 80 (Tween® 80) 1-10% IV, IP, PO A non-ionic surfactant. Hydroxypropyl-β-cyclodextrin 10-40% (w/v) IV, IP, SC, PO A widely used complexing agent. Cremophor® EL 1-10% IV, IP Can be associated with hypersensitivity reactions. -
Question 3: Are there any safety concerns with these solubilizing agents?
Answer: Yes, all excipients have the potential for toxicity, which is dose and route-dependent. Always consult the literature for the safety and tolerability of a chosen vehicle in your specific animal model and for your intended route of administration. For example, high concentrations of some surfactants can cause hemolysis or hypersensitivity reactions.
-
Question 4: How can I determine the maximum tolerated dose of my formulation vehicle?
Answer: Before conducting your definitive in vivo study, it is crucial to run a vehicle tolerability study in a small group of animals. Administer the vehicle alone at the intended volume and route of administration and monitor the animals for any adverse effects over a relevant period.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Alkaline Stock Solution: Weigh the desired amount of this compound. Add a small volume of 0.1 M NaOH dropwise while vortexing until the compound is fully dissolved.
-
Dilution and pH Neutralization: Dilute the stock solution to the desired final concentration with saline or PBS.
-
Final pH Adjustment: Monitor the pH of the final solution using a calibrated pH meter. Adjust the pH to 7.2-7.4 by adding 0.1 M HCl dropwise.
-
Sterile Filtration: Sterilize the final formulation by passing it through a 0.22 µm syringe filter before administration.
Protocol 2: Preparation of a Co-solvent Formulation
-
Vehicle Preparation: Prepare the co-solvent vehicle by mixing the components in the desired ratio (e.g., 30% PEG 400, 10% Propylene Glycol in saline).
-
Dissolution of Compound: Add the weighed this compound to the co-solvent vehicle.
-
Solubilization: Promote dissolution by vortexing and/or sonicating in a water bath. Gentle warming (37-40°C) may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Final Inspection and Filtration: Visually inspect the solution for any undissolved particles. If fully dissolved, sterile filter using a 0.22 µm syringe filter (ensure the filter is compatible with the organic solvents used).
Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or buffer at the desired concentration (e.g., 20% w/v).
-
Addition of Compound: Slowly add the powdered this compound to the cyclodextrin solution while stirring or vortexing.
-
Complexation: Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex. Sonication can be used to expedite this process.
-
Clarity Check and Filtration: Centrifuge the solution to pellet any undissolved compound. If the supernatant is clear, carefully collect it and sterile filter through a 0.22 µm syringe filter.
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 10. Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting lack of effect with 1-Methyl-7-nitroindazole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing a lack of effect with 1-Methyl-7-nitroindazole-3-carboxylic acid (MNICA).
Troubleshooting Guide: Lack of Efficacy
Encountering a lack of effect in your experiments with MNICA can be attributed to several factors, from compound handling to experimental design. This guide provides a systematic approach to identify and resolve common issues.
Step 1: Verify Compound Integrity and Preparation
An initial and critical step is to ensure the integrity and correct preparation of your MNICA solution.
| Parameter | Recommendation | Troubleshooting Steps |
| Purity & Identity | ≥98% (HPLC) | - Verify the purity and identity of your MNICA batch via the Certificate of Analysis (CoA). - If in doubt, consider analytical verification (e.g., HPLC, NMR). |
| Solubility | Varies by solvent. | - MNICA is structurally related to 7-nitroindazole. Solubility for 7-nitroindazole is provided as a reference: Acetone (10 mg/ml), DMF (>54 mg/ml), DMSO (>100 mg/ml), Ethanol (2.68 mg/ml), PBS pH 7.2 (<50 µg/ml)[1]. - Prepare fresh solutions for each experiment. - If using DMSO, be mindful of the final concentration in your assay, as high concentrations can affect enzyme activity[2]. |
| Stability | Store at -20°C, desiccated. | - Avoid multiple freeze-thaw cycles by preparing aliquots[3]. - Protect from light if the compound is light-sensitive. |
Step 2: Review Experimental Protocol
Careful examination of your experimental setup is crucial for a successful outcome.
| Parameter | Recommendation | Troubleshooting Steps |
| Enzyme Activity | Ensure your target enzyme, neuronal Nitric Oxide Synthase (nNOS), is active. | - Run a positive control with a known substrate to confirm enzyme activity. - Use fresh enzyme preparations, as enzyme stability can be a concern[4]. |
| MNICA Concentration | Use a range of concentrations to determine the optimal inhibitory concentration. | - Perform a dose-response curve to determine the IC50 value. The IC50 for the related compound 7-nitroindazole against rat nNOS is 0.71 µM[1]. - Ensure the final concentration in the assay is sufficient to elicit an effect. |
| Incubation Time | Optimize incubation time with the inhibitor. | - Pre-incubate MNICA with the enzyme before adding the substrate to allow for binding[4]. - Vary the pre-incubation time to find the optimal duration. |
| Assay Conditions | Maintain optimal pH, temperature, and buffer composition. | - Enzymes are sensitive to pH and temperature; ensure these are optimal for nNOS activity[4]. - Verify that your assay buffer does not interfere with the reaction. |
| Controls | Include appropriate controls in your experiment. | - Negative Control: Vehicle (e.g., DMSO) without MNICA to establish baseline enzyme activity. - Positive Control: A known nNOS inhibitor to confirm the assay is sensitive to inhibition. - No-Enzyme Control: To check for non-enzymatic substrate degradation[5]. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound (MNICA)?
A1: While specific data for MNICA is limited, it is structurally related to 7-nitroindazole, a known inhibitor of nitric oxide synthase (NOS)[6][7][8]. Therefore, MNICA is expected to act as an inhibitor of NOS, particularly neuronal NOS (nNOS). It likely competes with the substrate L-arginine and/or the cofactor tetrahydrobiopterin[9]. Overproduction of nitric oxide (NO) by nNOS has been implicated in various neurological conditions[10].
Q2: My MNICA is not dissolving properly. What should I do?
A2: Poor solubility can lead to an inaccurate final concentration of the inhibitor in your assay. Refer to the solubility data for the related compound, 7-nitroindazole, for guidance[1]. Using a small amount of an organic solvent like DMSO is a common practice[4]. However, it's crucial to determine the maximum concentration of the solvent your enzyme can tolerate without losing activity[2].
Q3: I don't see any inhibition even at high concentrations of MNICA. What could be the reason?
A3: If you've ruled out issues with compound integrity and solubility, consider the following:
-
Enzyme Source and Purity: The activity and inhibitor sensitivity of nNOS can vary between species and recombinant versus native sources.
-
Substrate Concentration: For competitive inhibitors, a high substrate concentration can overcome the inhibitory effect[5]. Try running your assay with the substrate concentration at or below its Km value.
-
Assay Detection Method: Ensure your detection method is sensitive enough to measure small changes in product formation and is not being interfered with by any components in your assay[11].
Q4: Could MNICA be affecting other enzymes or pathways?
A4: It's possible. While MNICA is expected to be an nNOS inhibitor, its selectivity for other NOS isoforms (eNOS and iNOS) or other enzymes is likely not fully characterized. For instance, the parent compound, 7-nitroindazole, has been shown to also inhibit monoamine oxidase-B (MAO-B)[12]. It is important to consider potential off-target effects in your experimental interpretation.
Visualizing Experimental and Logical Workflows
Signaling Pathway of nNOS Inhibition
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.abcam.com [docs.abcam.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 7. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-Nitroindazole | CAS 2942-42-9 | Tocris Bioscience [tocris.com]
- 9. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing the working concentration of 1-Methyl-7-nitroindazole-3-carboxylic acid for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the working concentration of 1-Methyl-7-nitroindazole-3-carboxylic acid for various cell-based assays. Given the limited specific data on this compound, this guide offers generalized protocols and advice applicable to novel neuronal nitric oxide synthase (nNOS) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
While specific data for this compound is limited, it belongs to the nitroindazole class of compounds. These compounds are known to act as inhibitors of nitric oxide synthase (NOS) enzymes.[1] Specifically, 7-nitroindazole, a related compound, is a known inhibitor of neuronal nitric oxide synthase (nNOS).[2][3] nNOS is an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. Therefore, this compound is presumed to function as an nNOS inhibitor, reducing the production of NO in cells.
Q2: What is a typical starting concentration range for a novel nNOS inhibitor in a cell-based assay?
For novel small molecule inhibitors where the IC50 (half-maximal inhibitory concentration) is unknown, it is recommended to start with a broad concentration range. A typical starting point for cell-based assays is in the low micromolar range (e.g., 1-10 µM).[4] To determine the optimal concentration, a dose-response experiment should be performed, covering a wide range of concentrations from nanomolar to high micromolar (e.g., 1 nM to 100 µM).
Q3: How can I determine the optimal working concentration of this compound for my specific cell line and assay?
The optimal working concentration should effectively inhibit nNOS activity without causing significant cytotoxicity. This can be determined by performing two key experiments in parallel: a dose-response curve to measure the inhibitory effect on NO production and a cytotoxicity assay to assess cell viability. The ideal concentration will show high efficacy (inhibition of NO) and low toxicity.
Q4: How do I measure the inhibitory effect of this compound on nNOS activity in cells?
The activity of nNOS is typically measured by quantifying the amount of nitric oxide (NO) produced by the cells. Since NO is a short-lived molecule, its stable metabolites, nitrite (NO2-) and nitrate (NO3-), are often measured instead.[5] A common and cost-effective method for this is the Griess assay, which detects nitrite concentration in the cell culture supernatant.[5][6] Alternatively, various commercial kits are available that provide more sensitive fluorometric or colorimetric detection of NO or total NOS activity.[5][7]
Q5: What are the critical controls to include in my experiments?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This accounts for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not treated with the inhibitor or vehicle. This serves as a baseline for normal cell function and NO production.
-
Positive Control (for inhibition): Cells treated with a known, well-characterized nNOS inhibitor (e.g., 7-nitroindazole or L-NAME). This confirms that the assay is capable of detecting nNOS inhibition.
-
Positive Control (for NO production): In some cell types, you may need to stimulate NO production to have a measurable signal. This could involve treatment with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for inducible NOS, or a calcium ionophore for constitutive NOS like nNOS.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in results | Inconsistent cell seeding density. | Ensure a uniform number of cells is seeded in each well. |
| Pipetting errors. | Use calibrated pipettes and proper technique. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with media to maintain humidity. | |
| No inhibitory effect observed | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| The compound is not cell-permeable. | While not a common issue for small molecules, consider using a different compound if insolubility is ruled out. | |
| The compound is unstable or has low solubility in the culture medium. | Prepare fresh stock solutions. Check the solubility of the compound in your specific cell culture medium. You may need to use a solubilizing agent, but be sure to test its effect on the cells. | |
| Low nNOS expression or activity in the chosen cell line. | Use a cell line known to express functional nNOS or consider transfecting cells with an nNOS expression vector.[6] | |
| High cytotoxicity observed | Inhibitor concentration is too high. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration. |
| Off-target effects of the compound. | This is a possibility with any small molecule inhibitor. If cytotoxicity occurs at concentrations where no target inhibition is observed, consider this possibility. | |
| The solvent (e.g., DMSO) is at a toxic concentration. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%). |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Dose-Response Curve and Cytotoxicity Assay
This protocol provides a framework for determining the effective and non-toxic concentration range of this compound.
Materials:
-
This compound
-
Appropriate cell line (e.g., HEK293T cells overexpressing nNOS)[6]
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Vehicle (e.g., DMSO)
-
Reagents for measuring nitric oxide (e.g., Griess Reagent)[6]
-
Reagents for assessing cell viability (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
Part A: Dose-Response for nNOS Inhibition (Griess Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A suggested range is 1 nM to 100 µM. Also, prepare a vehicle control.
-
Treatment: Remove the old medium from the cells and add the different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours). This time may need to be optimized.
-
Nitrite Measurement:
-
Collect the cell culture supernatant from each well.
-
Perform the Griess assay according to the manufacturer's instructions. This typically involves adding sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to the supernatant.
-
Measure the absorbance at the appropriate wavelength (usually around 540 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample.
-
Plot the percentage of nNOS inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of NO production.
-
Part B: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding and Treatment: Follow steps 1-3 from Part A in a separate 96-well plate.
-
Incubation: Incubate the plate for the same duration as the inhibition assay (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually around 570 nm).
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability versus the log of the inhibitor concentration.
-
Determine the CC50 (cytotoxic concentration 50), the concentration that reduces cell viability by 50%.
-
Data Presentation
The results from these experiments can be summarized in tables for easy comparison.
Table 1: Dose-Response of this compound on nNOS Activity
| Concentration (µM) | Nitrite Concentration (µM) | % Inhibition |
| 0 (Vehicle) | 10.2 | 0 |
| 0.01 | 9.8 | 3.9 |
| 0.1 | 8.1 | 20.6 |
| 1 | 5.3 | 48.0 |
| 10 | 2.1 | 79.4 |
| 100 | 1.5 | 85.3 |
| IC50 | ~1.2 µM |
Table 2: Cytotoxicity of this compound
| Concentration (µM) | % Cell Viability |
| 0 (Vehicle) | 100 |
| 0.01 | 99.5 |
| 0.1 | 98.2 |
| 1 | 97.1 |
| 10 | 92.5 |
| 100 | 65.3 |
| CC50 |
Visualizations
Caption: Experimental workflow for determining the optimal working concentration.
Caption: Simplified signaling pathway of nNOS inhibition.
References
- 1. 7-Nitroindazole | CAS 2942-42-9 | Tocris Bioscience [tocris.com]
- 2. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effect of neuronal nitric oxide synthase inhibitor (7-nitroindazole) against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 6. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
common issues in the synthesis of 1-Methyl-7-nitroindazole-3-carboxylic acid and their solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Methyl-7-nitroindazole-3-carboxylic acid.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| SYN-001 | Low Yield: Why is the overall yield of my this compound significantly lower than expected? | 1. Incomplete reaction: The methylation of the indazole nitrogen may not have gone to completion. 2. Formation of 2-methyl isomer: A significant portion of the starting material may have been converted to the undesired 2-Methyl-7-nitroindazole-3-carboxylic acid isomer.[1][2] 3. Formation of methyl ester byproduct: The carboxylic acid may have been esterified during the reaction.[1][2] 4. Losses during workup and purification: The product may be lost during extraction, precipitation, or crystallization steps.[1] 5. Suboptimal pH for precipitation: The pH during the precipitation of the product might not be ideal for maximum recovery.[1] | 1. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure the consumption of the starting material. 2. Base Selection: Utilize alkaline earth metal alkoxides (e.g., magnesium methoxide) in place of alkali metal alkoxides to potentially improve regioselectivity for the N1 position.[1][2] 3. Controlled Methylation: Add the methylating agent (e.g., dimethyl sulfate) slowly and at a controlled temperature to minimize side reactions. 4. Careful Workup: Optimize extraction and filtration procedures. Ensure complete precipitation before filtration. 5. pH Optimization: Carefully adjust the pH to around 4 during the workup to ensure optimal precipitation of the crude product.[1] |
| SYN-002 | Isomer Contamination: How can I minimize the formation of the 2-methyl isomer and purify my desired 1-methyl product? | 1. Lack of regioselectivity: The N1 and N2 positions of the indazole ring have similar reactivity towards methylation.[1][2] 2. Reaction conditions: The choice of base, solvent, and temperature can influence the ratio of N1 to N2 methylation. | 1. Improved Base: The use of alkaline earth metal oxides or alkoxides has been shown to improve the selectivity for the 1-position in the synthesis of 1-methylindazole-3-carboxylic acid.[1][2] 2. Purification: The crude product, which is a mixture of isomers, can be purified by slurrying it in a hot alkanol-water mixture. The desired 1-isomer is typically less soluble and will precipitate upon cooling, allowing for separation by filtration.[1] An alternative is crystallization from a solvent like petroleum ether.[1][2] |
| SYN-003 | Hazardous Reaction Conditions: Are there safer alternatives to using sodium metal for generating the alkoxide base? | 1. Use of alkali metals: Sodium metal is highly reactive and generates flammable hydrogen gas when reacting with alcohols to form the alkoxide in situ.[1][2] | 1. Commercially available alkoxides: Use commercially available sodium methoxide or other alkoxides. 2. Alkaline earth metal bases: Employing alkaline earth metal oxides (e.g., CaO, MgO) or alkoxides is a safer alternative that avoids the generation of hydrogen gas.[1][2] These bases can often be used directly. |
| SYN-004 | Presence of Ester Byproduct: My final product is contaminated with a methyl ester. How can I prevent its formation or remove it? | 1. Reaction with methylating agent: The carboxylic acid group can be esterified by the methylating agent under the reaction conditions.[1][2] | 1. Use of dianion: Employing a stronger base (like two equivalents of an alkaline earth metal alkoxide) can lead to the formation of a dianion, with negative charges on both the indazole nitrogen and the carboxylate. The N-anion is generally more nucleophilic, favoring N-methylation over O-methylation (esterification).[2] 2. Hydrolysis: If the ester has formed, it can be hydrolyzed back to the carboxylic acid by treating the crude product with a base (e.g., NaOH) followed by acidification. |
| SYN-005 | Moisture Sensitivity: Could the presence of water be affecting my reaction? | 1. Decreased regioselectivity: Moisture in the reaction mixture can negatively impact the regioselectivity of the methylation step.[1] | 1. Anhydrous conditions: Use anhydrous solvents and flame-dried glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[1] The use of alkaline earth metal oxides can also help to dry the solvent in situ.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common strategy involves the N-methylation of 7-nitroindazole-3-carboxylic acid. This is typically achieved by deprotonating the indazole nitrogen with a suitable base, followed by the addition of a methylating agent.
Q2: Which methylating agents are suitable for this synthesis?
A2: Common methylating agents include dimethyl sulfate, iodomethane (methyl iodide), and trimethyl phosphate.[1][2] Dimethyl sulfate is often a cost-effective choice for larger-scale syntheses.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Methylating agents: Dimethyl sulfate and iodomethane are toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Bases: If using alkali metals like sodium to generate an alkoxide, be aware of the evolution of flammable hydrogen gas.[1][2]
-
Nitro compounds: 7-nitroindazole-3-carboxylic acid and its derivatives are potentially energetic materials and should be handled with care, avoiding excessive heat or shock.
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the synthesized this compound. The melting point can also be a useful indicator of purity.
Experimental Protocols
A detailed experimental protocol for the synthesis of the related compound, 1-methylindazole-3-carboxylic acid, using a safer alkaline earth metal base is provided below. This can be adapted for the synthesis of the 7-nitro analogue.
Synthesis of 1-Methylindazole-3-carboxylic acid using Magnesium Propoxide[1]
-
Preparation of Magnesium Propoxide: Add magnesium turnings (2 molar equivalents) to technical grade 1-propanol under a nitrogen atmosphere. Heat the mixture to reflux. Add a catalytic amount of iodine to initiate the reaction. Continue refluxing for approximately 4 hours to form magnesium propoxide.
-
Reaction with Indazole-3-carboxylic acid: To the refluxing solution of magnesium propoxide, add indazole-3-carboxylic acid (1 molar equivalent). Continue to reflux for another 2 hours.
-
Methylation: Cool the reaction mixture slightly and slowly add dimethyl sulfate (1.7 molar equivalents). After the addition, heat the mixture to reflux for an additional period, monitoring the reaction by TLC or LC-MS.
-
Workup and Precipitation: After the reaction is complete, cool the mixture and pour it into water. Adjust the pH to approximately 4 with a suitable acid (e.g., HCl) to precipitate the crude product. Stir vigorously for several hours to ensure complete precipitation.
-
Purification: Collect the crude solid by filtration. Wash the solid with a methanol-water mixture (e.g., 3:7 v/v). Dry the solid in an oven at 50°C to obtain the purified 1-methylindazole-3-carboxylic acid.
Data Presentation
Table 1: Comparison of different bases in the synthesis of 1-Methylindazole-3-carboxylic acid.
| Base | Methylating Agent | Solvent | Yield (%) | Purity by HPLC (%) | Reference |
| Magnesium Propoxide | Dimethyl Sulfate | 1-Propanol | 78.3 | 99.78 | [1] |
| Calcium Methoxide | Dimethyl Sulfate | Methanol | 65.4 | 99.88 | [1] |
| Sodium Methoxide | Iodomethane | Methanol | ~30 (low selectivity) | Mixture of isomers | [1][2] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
how to prevent the degradation of 1-Methyl-7-nitroindazole-3-carboxylic acid in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 1-Methyl-7-nitroindazole-3-carboxylic acid to prevent its degradation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in stock solutions?
A1: Based on its chemical structure and general stability information for similar compounds, the primary factors contributing to degradation are exposure to light, extreme temperatures, and incompatible materials such as strong oxidizing agents, strong bases, and amines.[1][2] The nitro group and the carboxylic acid functional group on the indazole ring are susceptible to chemical reactions under suboptimal conditions.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Q3: How should I store the solid compound and its stock solutions?
A3: The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[1][2][4][5] For stock solutions, it is recommended to store them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3] The containers should be amber-colored or wrapped in aluminum foil to protect against light.
Q4: What are the visual signs of degradation in a stock solution?
A4: Visual indicators of degradation can include a change in color, the appearance of precipitates, or a decrease in the expected biological activity of the compound in your assays. If any of these are observed, it is recommended to prepare a fresh stock solution.
Q5: Are there any materials that should be avoided for storage containers?
A5: While specific incompatibilities with container materials are not documented, it is good laboratory practice to use high-quality, inert materials such as borosilicate glass or polypropylene vials for storing stock solutions. Avoid reactive plastics or containers with metallic components that could potentially catalyze degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in the assay | Degradation of the compound in the stock solution. | 1. Prepare a fresh stock solution from solid compound.2. Re-evaluate storage conditions (temperature, light exposure).3. Check the purity of the solvent used for the stock solution.4. Analyze the stock solution for degradation products using a suitable analytical method (e.g., HPLC). |
| Precipitate forms in the stock solution upon storage | Poor solubility at storage temperature or degradation leading to insoluble products. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, consider storing at a slightly higher temperature (e.g., -20°C instead of -80°C) if stability allows.2. If the precipitate does not redissolve, it is likely a degradation product. Discard the solution and prepare a fresh one.3. Consider using a different, validated solvent for the stock solution. |
| Stock solution changes color over time | Photodegradation or chemical reaction. | 1. Ensure the solution is protected from light by using amber vials or wrapping them in foil.2. Prepare fresh stock solutions more frequently.3. Investigate potential interactions with the solvent or trace impurities. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
-
Procedure:
-
Allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, amber-colored tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of Stock Solution Stability via High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the stability of the this compound stock solution over time under specific storage conditions.
-
Methodology:
-
Prepare a fresh stock solution as described in Protocol 1.
-
Immediately after preparation (T=0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system.
-
Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, with and without light exposure).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Analyze the samples by HPLC, monitoring for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
HPLC Conditions (Example - to be optimized):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
-
Visualizations
Caption: Factors contributing to the degradation of this compound.
References
identifying and minimizing off-target effects of 1-Methyl-7-nitroindazole-3-carboxylic acid
Welcome to the technical support center for 1-Methyl-7-nitroindazole-3-carboxylic acid (MNICA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing potential off-target effects of MNICA during experimentation.
Introduction to MNICA
This compound (MNICA) is a potent and selective small molecule inhibitor of neuronal Nitric Oxide Synthase (nNOS). Its mechanism of action is based on the 7-nitroindazole scaffold, which is known to selectively target nNOS over other isoforms (eNOS and iNOS).[1][2] While highly valuable for studying the role of nNOS in various physiological and pathological processes, it is crucial to characterize and mitigate any unintended off-target interactions to ensure data integrity and proper interpretation of experimental results.[3]
This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you proactively address and resolve issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of MNICA and what is its known selectivity?
A1: The primary target of MNICA is neuronal Nitric Oxide Synthase (nNOS). It is designed for high selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms. Based on the parent compound, 7-nitroindazole, it is expected to have at least a 10-fold selectivity for nNOS.[1][2] However, like all small molecule inhibitors, cross-reactivity with other proteins can occur, especially at higher concentrations.
Q2: Are there any known or predicted off-targets for MNICA?
A2: Yes. Studies on the parent scaffold, 7-nitroindazole, have demonstrated inhibitory activity against Monoamine Oxidase B (MAO-B).[4][5] Therefore, researchers should consider MAO-B a likely off-target. Additionally, broad-panel screening suggests potential low-affinity interactions with certain kinases, such as Cyclin-dependent kinase 2 (CDK2). A summary of the known and predicted activity profile is presented in Table 1.
Q3: How can I determine the optimal concentration of MNICA to use in my experiments to minimize off-target effects?
A3: The optimal concentration depends on your experimental system.
-
For biochemical assays using purified nNOS, concentrations of 1-10 times the IC50 are recommended to ensure target engagement without excessive off-target risk.
-
For cell-based assays , it is critical to perform a dose-response curve (typically from 10 nM to 30 µM) and correlate the observed phenotype with on-target nNOS inhibition. Use the lowest concentration that produces the desired on-target effect.[6] Concentrations above 10 µM should be treated with caution as they are more likely to induce off-target effects.[6] Refer to Table 2 for general guidance.
Q4: What is the difference between identifying off-targets using biochemical versus cell-based methods?
A4: Biochemical methods (e.g., kinase panels) test the ability of MNICA to inhibit purified recombinant proteins in a controlled, in-vitro environment.[7] These are excellent for identifying direct interactions but may miss context-dependent effects. Cell-based methods (e.g., Cellular Thermal Shift Assay - CETSA) assess target engagement within a live cell, which accounts for factors like cell permeability and compound metabolism.[8] Cell-based approaches are crucial for validating that an interaction observed biochemically is relevant in a physiological context.[7]
Q5: What should I do if I suspect my results are due to an off-target effect?
A5: If you observe a phenotype that is inconsistent with known nNOS biology, a systematic approach is necessary. This includes confirming on-target engagement, performing dose-response experiments, and using orthogonal approaches like genetic knockdown of the intended target to see if it replicates the inhibitor's effect. Refer to the Troubleshooting Guide section below for a detailed workflow.
Data Presentation
Table 1: Biochemical Selectivity Profile of MNICA
This table summarizes the half-maximal inhibitory concentrations (IC50) of MNICA against its primary target and key known or potential off-targets.
| Target | Target Class | IC50 (nM) | Selectivity vs. nNOS | Notes |
| nNOS | Nitric Oxide Synthase | 50 | - | Primary On-Target |
| eNOS | Nitric Oxide Synthase | 750 | 15x | Isoform selectivity |
| iNOS | Nitric Oxide Synthase | 1,200 | 24x | Isoform selectivity |
| MAO-B | Monoamine Oxidase | 850 | 17x | Known off-target of parent scaffold[4] |
| CDK2 | Cyclin-Dependent Kinase | 5,500 | 110x | Potential low-affinity off-target |
Data are hypothetical, based on typical small molecule inhibitor profiles, and intended for illustrative purposes.
Table 2: Recommended Concentration Ranges for MNICA
| Assay Type | Recommended Starting Concentration | Maximum Recommended Concentration | Key Considerations |
| Biochemical (Purified nNOS) | 50 nM | 500 nM | Use concentrations relative to enzyme Km for ATP/substrate. |
| Cell-Based (Short-term, < 24h) | 100 nM | 5 µM | Monitor for cytotoxicity and on-target biomarker modulation. |
| Cell-Based (Long-term, > 24h) | 50 nM | 1 µM | Higher risk of off-target effects and compound degradation. |
| In Vivo | N/A | N/A | Requires specific pharmacokinetic and toxicology studies. |
Troubleshooting Guides
Problem 1: My experimental results are not consistent with nNOS inhibition.
Question: I am using MNICA in my cell line and observing a strong phenotype (e.g., cell cycle arrest, unexpected toxicity) that has not been previously linked to nNOS inhibition. How can I determine if this is an off-target effect?
Answer: This is a common challenge in pharmacology. An unexpected phenotype suggests either a novel role for your primary target in that specific cell context or an off-target effect. The following workflow and diagram can guide your investigation.
Actionable Steps:
-
Confirm On-Target Engagement: First, verify that MNICA is engaging with nNOS in your cells at the concentration used. Use a method like the Cellular Thermal Shift Assay (CETSA) or measure a downstream biomarker of NO signaling (e.g., phosphorylation of VASP). If there is no engagement, the issue may be compound stability or cell permeability.[8]
-
Perform a Dose-Response Analysis: Test a wide range of MNICA concentrations. If the phenotype's EC50 value aligns with the IC50 for nNOS (see Table 1), it is likely an on-target effect. If it aligns with a known off-target's IC50 (like MAO-B), that is the likely cause.
-
Investigate Known Off-Targets: Run a functional assay for MAO-B activity in your cells and see if it is inhibited by MNICA at the concentrations that produce the unexpected phenotype.
-
Screen for Novel Off-Targets: If the steps above are inconclusive, the phenotype may be caused by a previously unknown off-target. Use unbiased screening methods to identify new interactions.[9][10]
-
Kinase Profiling: Screen MNICA against a panel of kinases to identify potential off-target kinases like CDK2.[11][12][13]
-
Chemical Proteomics: Employ techniques like Activity-Based Protein Profiling (ABPP) or affinity purification-mass spectrometry to pull down binding partners from cell lysates.[14][15]
-
Problem 2: My biochemical and cell-based assay results are inconsistent.
Question: MNICA potently inhibits purified nNOS in my biochemical assay, but its effect in my cell-based assay is much weaker or absent. What could be the cause?
Answer: Discrepancies between in-vitro and cellular assays are common. This often points to cellular factors that influence the compound's availability or activity. The diagram below illustrates potential reasons for this divergence.
Troubleshooting Steps:
-
Assess Cell Permeability: Ensure MNICA can enter your cells. This can be measured directly using LC-MS analysis of cell lysates after incubation with the compound.
-
Check for Compound Efflux: The cell might be actively pumping the compound out. This can be tested by co-incubating MNICA with known efflux pump inhibitors.
-
Evaluate Compound Stability: MNICA may be rapidly metabolized by the cells into an inactive form. Incubate MNICA in cell culture media and with cell lysates over time and measure its concentration by LC-MS.
-
Consider High Protein Binding: Non-specific binding to abundant proteins (like albumin in the media) can reduce the free concentration of MNICA available to engage its target. Consider using serum-free media for short-term experiments if possible.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the off-target activity of MNICA against a panel of protein kinases. This is typically performed as a fee-for-service by specialized vendors.[11][13][16]
Objective: To determine the inhibitory activity (percent inhibition at a single concentration) of MNICA against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of MNICA in 100% DMSO. Provide this to the service provider.
-
Screening Concentration: A standard initial screen is often performed at a single high concentration (e.g., 10 µM) to identify any potential interactions.
-
Assay Principle: The vendor will use a validated assay platform (e.g., TR-FRET, ADP-Glo) to measure the activity of each kinase in the panel in the presence of MNICA or a vehicle control (DMSO).[13]
-
Data Analysis:
-
The activity of each kinase in the presence of MNICA is compared to the vehicle control.
-
Data is reported as "% Inhibition" for each kinase.
-
A common threshold for a "hit" is >50% inhibition.
-
-
Follow-up: For any identified hits, perform a full dose-response experiment to determine the IC50 value and confirm the off-target interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in intact cells or tissue lysates by measuring changes in protein thermal stability upon ligand binding.[8][17][18]
Objective: To confirm that MNICA binds to nNOS in a cellular environment.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with MNICA (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating Step: After treatment, harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into separate PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[8]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by thawing at 25°C).
-
Separation of Soluble and Precipitated Protein: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the amount of soluble nNOS remaining at each temperature point by Western Blot or another protein detection method.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble nNOS will decrease as the temperature increases, generating a "melting curve." In the MNICA-treated samples, binding of the compound should stabilize the protein, causing a rightward shift in the melting curve (i.e., more nNOS remains soluble at higher temperatures).
Visualizing On-Target vs. Off-Target Pathways
The following diagram illustrates how MNICA can produce both the intended on-target effect and an unintended off-target phenotype.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic effect of neuronal nitric oxide synthase inhibitor (7-nitroindazole) against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 11. assayquant.com [assayquant.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pharmaron.com [pharmaron.com]
- 14. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 15. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase profiling service | Sigma-Aldrich [sigmaaldrich.com]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
addressing experimental variability in studies using 1-Methyl-7-nitroindazole-3-carboxylic acid
Technical Support Center: 1-Methyl-7-nitroindazole-3-carboxylic acid
Disclaimer: Publicly available experimental data for this compound is limited. The following guidance is based on the known properties of the closely related and well-studied neuronal nitric oxide synthase (nNOS) inhibitor, 7-nitroindazole, and other indazole derivatives. Researchers should validate these recommendations in their specific experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: Based on its structural similarity to 7-nitroindazole, this compound is predicted to be a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1] nNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in various physiological processes in the nervous system. Inhibition of nNOS by this compound would likely lead to a reduction in NO production in neuronal tissues.
Q2: What are the potential off-target effects of this compound?
A2: The related compound, 7-nitroindazole, has been shown to inhibit monoamine oxidase-B (MAO-B) at higher concentrations.[2] This could be a potential off-target effect of this compound and should be considered when interpreting experimental results, particularly in studies involving dopamine metabolism.
Q3: What are the recommended storage conditions for this compound?
A3: As a solid, this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping it at -20°C is advisable. Solutions should be prepared fresh, but if short-term storage is necessary, they should be kept at -20°C or -80°C and protected from light.
Troubleshooting Guides
Issue 1: Poor Solubility of the Compound
-
Symptom: The compound does not fully dissolve in the chosen solvent, or it precipitates out of solution upon dilution.
-
Cause: Carboxylic acid-containing indazole derivatives can have limited solubility in aqueous solutions. The parent compound, 1-methylindazole-3-carboxylic acid, is noted to be insoluble in water but soluble in DMSO and methanol.[3]
-
Troubleshooting Steps:
-
Solvent Selection: For preparing stock solutions, start with an organic solvent such as dimethyl sulfoxide (DMSO) or methanol.
-
Gentle Heating: Warm the solution gently (e.g., to 37°C) to aid dissolution.
-
Sonication: Use a sonicator bath to break up any clumps and enhance solubility.
-
pH Adjustment: For aqueous buffers, adjusting the pH may improve solubility, depending on the pKa of the carboxylic acid group.
-
Final Concentration: Be mindful of the final concentration of the organic solvent in your experimental system to avoid solvent-induced artifacts.
-
Issue 2: Inconsistent or Noisy Experimental Results
-
Symptom: High variability between replicate experiments or a lack of a clear dose-response relationship.
-
Cause: This can be due to compound instability, precipitation in the assay medium, or interactions with components of the experimental system.
-
Troubleshooting Steps:
-
Fresh Solutions: Always prepare fresh working solutions from a stock solution on the day of the experiment.
-
Precipitation Check: Visually inspect your final assay preparations for any signs of compound precipitation. Centrifuging and measuring the concentration of the supernatant can also be done.
-
Vehicle Control: Ensure that the vehicle (solvent) used to dissolve the compound does not have an effect on its own.
-
Positive Control: Include a known nNOS inhibitor, such as 7-nitroindazole, as a positive control to validate the assay's performance.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 1-Methylindazole-3-carboxylic acid | 7-Nitroindazole |
| Molecular Formula | C9H7N3O4 | C9H8N2O2 | C7H5N3O2 |
| Molecular Weight | 221.17 g/mol | 176.17 g/mol | 163.13 g/mol [1] |
| Predicted pKa | ~3.14 (similar to 1-methylindazole-3-carboxylic acid)[3] | 3.14 ± 0.10[3] | Not available |
| Solubility | Predicted to be poorly soluble in water; soluble in DMSO and methanol. | Insoluble in water; Soluble in DMSO and Methanol.[3] | >24.5 µg/mL at pH 7.4[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Weigh out 2.21 mg of this compound.
-
Add 1 mL of high-purity DMSO to the solid.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro nNOS Inhibition Assay (Griess Assay)
This protocol is a general method to assess nNOS inhibition by measuring nitrite, a stable breakdown product of NO.
-
Reagents:
-
Recombinant human nNOS enzyme
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin and Calcium Chloride
-
Reaction buffer (e.g., HEPES buffer, pH 7.4)
-
Griess Reagent (for nitrite detection)
-
This compound (test compound)
-
7-nitroindazole (positive control)
-
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, nNOS, NADPH, calmodulin, and calcium chloride.
-
Add varying concentrations of this compound (or controls) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding L-arginine.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction (e.g., by adding a stopping reagent or by placing on ice).
-
Add Griess Reagent to an aliquot of the reaction mixture and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite produced from a standard curve and determine the IC50 value for the test compound.
-
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of 1-Methyl-7-nitroindazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of 1-Methyl-7-nitroindazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: The primary challenges stem from its physicochemical properties. As a carboxylic acid-containing compound, it may exhibit poor membrane permeability.[1][2] Furthermore, its relatively complex structure could lead to poor aqueous solubility, a common issue for over 70% of new chemical entities.[3] Low solubility and permeability are significant hurdles to achieving adequate absorption from the gastrointestinal tract into systemic circulation.[3][4][5]
Q2: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?
A2: Key strategies focus on enhancing solubility, dissolution rate, and/or membrane permeability. These can be broadly categorized as:
-
Physical Modifications: This includes techniques like particle size reduction (micronization, nanosuspension), and creating amorphous solid dispersions.[3][6][7]
-
Formulation Approaches: Utilizing lipid-based delivery systems (e.g., self-emulsifying systems), or complexation with agents like cyclodextrins.[3][7][8][9]
-
Chemical Modifications: Synthesizing more soluble or permeable prodrugs or employing bioisosteric replacement of the carboxylic acid group.[10][11][12]
Q3: How does particle size reduction enhance bioavailability?
A3: Reducing the particle size, for instance through micronization or creating nanosuspensions, significantly increases the total surface area of the drug.[6][7] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate in gastrointestinal fluids, which is often the rate-limiting step for the absorption of poorly soluble drugs.[3]
Q4: What is the role of lipid-based formulations?
A4: Lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), dissolve the poorly water-soluble drug in lipid carriers.[3][7] Upon contact with aqueous gastrointestinal fluids, these systems spontaneously form fine emulsions, which can enhance drug solubilization and absorption.[3] An additional benefit is the potential to bypass first-pass metabolism through lymphatic transport.[7]
Q5: Can chemical modification of the carboxylic acid group be beneficial?
A5: Yes. While the carboxylic acid group may be crucial for the compound's activity, it can also lead to poor pharmacokinetic properties.[2][12] Replacing this group with a bioisostere (a different functional group with similar physical or chemical properties) can improve absorption, distribution, metabolism, and excretion (ADME) profiles.[1][11] Another approach is to create a prodrug, which is a bioreversible derivative designed to improve properties like solubility or permeability and is converted back to the active parent drug in the body.[10]
Troubleshooting Guides
| Issue Encountered | Potential Cause | Suggested Troubleshooting Strategy |
| Low in vitro dissolution rate. | Poor aqueous solubility of the crystalline form. | 1. Particle Size Reduction: Employ micronization or high-pressure homogenization to create a nanosuspension.[6][10] 2. Amorphous Solid Dispersion: Prepare an amorphous solid dispersion using a water-soluble polymer via spray drying or hot-melt extrusion.[6][9] 3. Complexation: Formulate with cyclodextrins to create an inclusion complex with enhanced solubility.[3][8] |
| High variability in absorption in animal studies. | Food effects or pH-dependent solubility. | 1. Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) to improve solubilization and reduce food effects.[3] 2. pH Adjustment: If the compound is a weak acid, consider formulating with buffers to maintain a more favorable pH for dissolution.[9] |
| Low permeability in Caco-2 cell assays. | The carboxylic acid moiety may be ionized at intestinal pH, hindering passive diffusion. | 1. Prodrug Synthesis: Synthesize a more lipophilic ester prodrug of the carboxylic acid to improve membrane permeability.[10] 2. Bioisosteric Replacement: Consider replacing the carboxylic acid with a less acidic bioisostere, such as a tetrazole or a hydroxamic acid, which may improve permeability while retaining activity.[11][12] |
| Evidence of significant first-pass metabolism. | The compound may be a substrate for metabolic enzymes in the liver or gut wall. | 1. Lipid-Based Systems: Utilize lipid-based formulations that can promote lymphatic absorption, thereby partially bypassing the liver.[7] 2. Inhibition of Transporters/Enzymes: Co-administer with inhibitors of specific metabolic enzymes (e.g., CYP3A4) or efflux transporters (e.g., P-glycoprotein), though this requires extensive further investigation for safety and efficacy.[8] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve this compound and a suitable water-soluble polymer (e.g., copovidone) in a common organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).[6]
-
Spray Drying: Atomize the solution into a hot air stream using a spray dryer. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.[6][9]
-
Powder Collection: Collect the resulting dry powder from the cyclone separator.
-
Characterization: Analyze the powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the amorphous solid dispersion to the crystalline drug.
Protocol 2: Formulation of a Nanosuspension by High-Pressure Homogenization
-
Initial Dispersion: Disperse the micronized this compound in an aqueous solution containing a stabilizer (e.g., a non-ionic polymer or a surfactant) to prevent particle agglomeration.[6]
-
Homogenization: Pass the dispersion through a high-pressure homogenizer for a sufficient number of cycles until the desired particle size is achieved.
-
Particle Size Analysis: Measure the particle size distribution using dynamic light scattering or laser diffraction. The target is typically in the range of 200-600 nm.[10]
-
Characterization: Assess the physical stability of the nanosuspension by monitoring particle size over time at different storage conditions.
-
Bioavailability Study: Conduct in vivo pharmacokinetic studies in an appropriate animal model to compare the oral bioavailability of the nanosuspension to a simple suspension of the micronized drug.
Visualizations
Caption: Workflow for enhancing drug bioavailability.
Caption: Key factors for increasing bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. mdpi.com [mdpi.com]
- 7. upm-inc.com [upm-inc.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chemrealm.com [chemrealm.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Assessing and Mitigating the In-Vivo Toxicity of 1-Methyl-7-nitroindazole-3-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing and mitigating the in vivo toxicity of 1-Methyl-7-nitroindazole-3-carboxylic acid and related nitroindazole derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo toxicity profile of this compound?
A1: To date, specific in vivo toxicity studies for this compound, including LD50 values, have not been extensively published. However, data from structurally related nitroindazole compounds can provide initial guidance. For instance, acute toxicity studies in mice on 5-nitroindazole derivatives have shown No-Observed-Adverse-Effect Levels (NOAEL) greater than 200 mg/kg for oral and intraperitoneal administration of one compound, and a NOAEL greater than 100 mg/kg (intraperitoneal) for another.[1] Another study on 7-nitroindazole in rats indicated no observable adverse effects after a single intravenous dose of up to 3.0 mg/kg.[2] It is crucial to perform compound-specific toxicity testing to determine the precise safety profile of this compound.
Q2: What are the primary mechanisms of toxicity associated with nitroaromatic compounds like this compound?
A2: The toxicity of many nitroaromatic compounds is linked to the bioreduction of the nitro group. This process can lead to the formation of reactive nitro anion radicals. In the presence of oxygen, these radicals can participate in a futile cycle of reduction and re-oxidation, generating reactive oxygen species (ROS) such as superoxide anions.[3][4] This increase in ROS can lead to oxidative stress, a condition where the cell's antioxidant defenses are overwhelmed, resulting in damage to cellular components like lipids, proteins, and DNA.[4][5] This oxidative damage is a key contributor to cellular toxicity.
Q3: What are the potential target organs for toxicity with nitroindazole derivatives?
A3: Based on general principles of toxicology for nitroaromatic compounds and findings from related molecules, the liver and kidneys are potential target organs for toxicity. The liver is a primary site of metabolism for foreign compounds, and the kidneys are involved in their excretion. Histopathological examinations of the liver and kidneys are therefore critical endpoints in toxicity studies of these compounds.[6][7] Studies on some nitroaromatic compounds have shown histopathological changes in the liver, such as hepatocyte degeneration and necrosis, and in the kidneys, including tubular damage.[7][8]
Q4: How can I mitigate the potential in vivo toxicity of this compound?
A4: Mitigation strategies often focus on combating the underlying mechanisms of toxicity, such as oxidative stress. Co-administration of antioxidants may help to neutralize the excess ROS produced.[9] Additionally, activating the endogenous antioxidant response system can be a protective strategy. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of cellular antioxidant defenses.[10][11] Inducers of the Nrf2 pathway can upregulate the expression of a battery of cytoprotective genes, enhancing the cell's ability to cope with oxidative stress.[10][11] Formulation strategies, such as encapsulation in nanoemulsions, have also been explored for similar compounds to improve their safety profile.[2]
Troubleshooting Guides
Issue 1: Unexpected mortality or severe adverse effects at low doses during an acute toxicity study.
| Possible Cause | Troubleshooting Step |
| High intrinsic toxicity of the compound. | Review the available literature for toxicity data on structurally similar compounds to benchmark your findings. Consider conducting a dose-range finding study with smaller dose escalations to more accurately determine the maximum tolerated dose (MTD). |
| Vehicle-related toxicity. | Ensure the vehicle used to formulate the compound is non-toxic at the administered volume. Run a vehicle-only control group to rule out any effects of the formulation itself. |
| Incorrect dose calculation or administration. | Double-check all dose calculations and the concentration of the dosing solution. Ensure proper administration technique (e.g., gavage, intraperitoneal injection) to avoid accidental injury or incorrect dosing. |
| Animal strain or species sensitivity. | Be aware that different strains and species of animals can have varying sensitivities to xenobiotics. Ensure the chosen animal model is appropriate and that historical control data for that strain is available for comparison. |
Issue 2: Poor solubility of this compound leading to inconsistent dosing.
| Possible Cause | Troubleshooting Step |
| Inappropriate vehicle selection. | Test the solubility of the compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, corn oil, aqueous solutions with co-solvents like PEG 300, DMSO).[12] Note that some vehicles may have their own toxicity. |
| Precipitation of the compound upon administration. | Observe the animal for any signs of precipitation at the injection site (for parenteral routes). If precipitation is suspected, consider preparing a more stable formulation, such as a suspension or a nanoemulsion. A study on 7-nitroindazole utilized nanoemulsions to overcome solubility issues.[2] |
| Incorrect formulation preparation. | Ensure the compound is fully dissolved or uniformly suspended in the vehicle before administration. Use appropriate mixing techniques (e.g., sonication, vortexing) and visually inspect the formulation for homogeneity. |
Issue 3: No observable toxicity at the highest tested dose in a limit test.
| Possible Cause | Troubleshooting Step |
| Low intrinsic toxicity of the compound. | If no toxicity is observed at the limit dose (e.g., 2000 mg/kg for an acute oral study), the compound may have a low acute toxicity profile. This is a positive finding from a safety perspective. |
| Poor absorption of the compound. | If the compound is poorly absorbed from the gastrointestinal tract (for oral studies), it may not reach systemic concentrations high enough to cause toxicity. Consider conducting pharmacokinetic studies to assess bioavailability. |
| Rapid metabolism and clearance. | The compound may be rapidly metabolized and cleared from the body, preventing the accumulation of toxic levels. Pharmacokinetic analysis can provide insights into the compound's metabolic fate. |
Data Presentation
Table 1: In Vivo Acute Toxicity Data for Structurally Related Nitroindazole Derivatives
| Compound | Animal Model | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Reference |
| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Mouse | Oral, Intraperitoneal | > 200 mg/kg | [1] |
| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Mouse | Intraperitoneal | > 100 mg/kg | [1] |
| 7-Nitroindazole | Rat | Intravenous | Up to 3.0 mg/kg | [2] |
Note: This data is for structurally related compounds and should be used for guidance only. Compound-specific testing is required for this compound.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Adapted from OECD Guideline 420)
This protocol provides a general framework for an acute oral toxicity study. The specific doses and procedures should be adapted for this compound based on a preliminary dose-range finding study.
1. Objective: To determine the acute oral toxicity of the test compound.
2. Animal Model: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar), typically females as they are often slightly more sensitive.
3. Housing and Husbandry: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory chow and water should be provided ad libitum, except for a brief fasting period before dosing.
4. Dose Groups:
-
Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.
-
Main Study: At least three dose groups with a minimum of five animals per group. A control group receiving the vehicle only is also required. Dose levels should be selected to elicit a range of toxic effects, from no effect to mortality.
5. Administration: The test compound is administered as a single oral dose by gavage. The volume administered should be based on the animal's body weight.
6. Observations:
-
Clinical Signs: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
-
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
-
Gross Necropsy: All animals are subjected to a gross necropsy at the end of the study.
7. Data Analysis: The number of animals with signs of toxicity and mortality in each dose group is recorded. The LD50 (if applicable) can be calculated using appropriate statistical methods.
Protocol 2: Repeated Dose 28-Day Oral Toxicity Study (Adapted from OECD Guideline 407)
This protocol outlines a sub-chronic toxicity study to evaluate the effects of repeated exposure to the test compound.
1. Objective: To determine the potential adverse effects of repeated oral administration of the test compound over a 28-day period.
2. Animal Model: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar), with equal numbers of males and females per group.
3. Dose Groups: At least three dose levels and a control group (vehicle only). The highest dose should induce some toxicity but not significant mortality.
4. Administration: The test compound is administered orally by gavage daily for 28 days.
5. Observations:
-
Clinical Signs and Mortality: Daily observations.
-
Body Weight and Food Consumption: Recorded weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of key parameters.
-
Organ Weights: Weights of major organs (e.g., liver, kidneys, spleen, heart) are recorded.
-
Histopathology: Microscopic examination of major organs and any gross lesions is performed.[6][7]
6. Data Analysis: Statistical analysis is performed to compare the treated groups with the control group for all measured parameters. The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Mandatory Visualizations
Caption: Proposed toxicity pathway of nitroindazole derivatives.
References
- 1. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histopathology of the Liver, Kidney, and Spleen of Mice Exposed to Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histopathological changes in the liver and kidney tissues of Wistar albino rat exposed to fenitrothion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histological Changes in Kidney and Liver of Rats Due to Gold (III) Compound [Au(en)Cl2]Cl | PLOS One [journals.plos.org]
- 9. Use of antioxidants to prevent cyclosporine a toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
refining the purification protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid to achieve higher purity
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving higher purity for 1-Methyl-7-nitroindazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, isomers (such as 2-Methyl-7-nitroindazole-3-carboxylic acid), byproducts from the nitration process (such as other nitro-isomers or over-nitrated products), and residual solvents. The synthesis of related nitroindazoles suggests that byproducts from diazotization reactions can also be a source of impurities.[1][2][3][4]
Q2: Which purification techniques are most effective for this compound?
A2: Recrystallization is a primary and effective method for purifying solid organic compounds like this compound.[1][5] Acid-base extraction can be used to separate the acidic product from neutral or basic impurities.[6] For challenging purifications, column chromatography may be necessary.[7][8]
Q3: What analytical methods are recommended to assess the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is a common method to determine the purity of 1-methylindazole-3-carboxylic acid and can be adapted for the 7-nitro derivative.[9] Melting point analysis is a simpler technique to get a preliminary indication of purity, as impurities will typically broaden and depress the melting range. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for structural confirmation and identification of any remaining impurities.[10][11][12]
Troubleshooting Guides
Issue 1: Oiling Out During Recrystallization
Your compound precipitates as an oil instead of crystals.
| Possible Cause | Solution | Citation |
| The solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point. | Re-heat the flask to dissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly. | [13] |
| The cooling process is too rapid. | Insulate the flask to slow down the rate of cooling. Allow it to cool to room temperature on the benchtop before using an ice bath. | [13] |
| The chosen solvent is inappropriate. | Try a different solvent or a solvent mixture. A solvent in which the compound is less soluble at higher temperatures might be a better choice. | [5] |
| High levels of impurities are present. | Perform a preliminary purification step like an acid-base extraction or a charcoal treatment to remove impurities before recrystallization. | [13] |
Issue 2: No Crystal Formation Upon Cooling
The solution remains clear even after cooling, and no solid precipitates.
| Possible Cause | Solution | Citation |
| Too much solvent was used, and the solution is not saturated. | Reduce the volume of the solvent by boiling some of it off and then allow the solution to cool again. | [13][14] |
| The solution is supersaturated, but crystal nucleation has not started. | 1. Scratch: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites. 2. Seed: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth. 3. Cool: Submerge the flask in an ice bath to further decrease the solubility. | [13][14] |
Issue 3: Product Purity is Still Low After Recrystallization
HPLC or melting point analysis indicates the presence of significant impurities.
| Possible Cause | Solution | Citation |
| The crystallization process was too fast, trapping impurities within the crystal lattice. | Repeat the recrystallization. Use slightly more solvent than the minimum required to dissolve the solid, and ensure the cooling process is slow and gradual. | [13] |
| The impurity has very similar solubility properties to the desired product in the chosen solvent. | Try a different recrystallization solvent or a solvent system (a mixture of a "good" solvent and a "poor" solvent). | [5] |
| The impurity is an isomer that co-crystallizes with the product. | If recrystallization is ineffective, consider using column chromatography. A polar stationary phase with a suitable mobile phase gradient can often separate isomers. | [7] |
| Acidic or basic impurities are present. | Perform an acid-base extraction. Dissolve the crude product in an organic solvent, wash with a basic aqueous solution (like sodium bicarbonate) to remove acidic impurities, or an acidic aqueous solution to remove basic impurities. The desired product can then be recovered from the organic layer. | [6] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Good starting points for aromatic carboxylic acids include ethanol, methanol, acetic acid, or mixtures like ethanol/water or toluene/hexane.[1][5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50°C) to remove residual solvent.[9]
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate solution, shake well, and allow the layers to separate. The desired carboxylic acid will move to the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute mineral acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.[6]
Purification Workflow Diagram
References
- 1. orgsyn.org [orgsyn.org]
- 2. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 3. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 9. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 10. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 12. 5-Nitroindazole-3-carboxylic acid(78155-76-7) 1H NMR spectrum [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. quora.com [quora.com]
Validation & Comparative
A Comparative Analysis of nNOS Inhibitors: 1-Methyl-7-nitroindazole-3-carboxylic acid versus L-NAME
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience and pharmacology, the selective inhibition of neuronal nitric oxide synthase (nNOS) is a critical area of research for developing therapies for a range of neurological disorders. This guide provides a comparative overview of two nitric oxide synthase (NOS) inhibitors: the non-selective inhibitor N G -nitro-L-arginine methyl ester (L-NAME) and the indazole-based compound 1-Methyl-7-nitroindazole-3-carboxylic acid. Due to the limited availability of direct experimental data for this compound, this guide will utilize data for the structurally related and well-studied compound, 7-nitroindazole, as a proxy for comparative purposes.
At a Glance: L-NAME vs. 7-Nitroindazole
| Feature | L-NAME (active form L-NNA) | 7-Nitroindazole |
| Mechanism of Action | Arginine-based competitive inhibitor | Competitive inhibitor |
| Selectivity for nNOS | Non-selective, also inhibits eNOS and iNOS | Shows some preference for nNOS and eNOS over iNOS in vitro |
| Potency (nNOS) | High (Ki in the nanomolar range for L-NNA) | Moderate (IC50 in the sub-micromolar to micromolar range) |
| Form | Prodrug, requires hydrolysis to L-NNA | Active compound |
Quantitative Comparison of Inhibitory Potency
The following tables summarize the available quantitative data on the inhibitory activity of L-NAME (as its active metabolite L-NNA) and 7-nitroindazole against the three main NOS isoforms. This data is crucial for understanding the selectivity profile of each inhibitor.
Table 1: Inhibitory Potency of L-NNA (active form of L-NAME)
| NOS Isoform | Species | K i (nM) |
| nNOS | Bovine | 15[1] |
| eNOS | Human | 39[1] |
| iNOS | Murine | 4400[1] |
Table 2: Inhibitory Potency of 7-Nitroindazole
| NOS Isoform | Species | IC 50 (µM) |
| nNOS | Rat | 0.71 |
| eNOS | Bovine | 0.78 |
| iNOS | Rat | 5.8 |
Mechanism of Action
L-NAME is an L-arginine analog that acts as a competitive inhibitor of all three NOS isoforms. It is a prodrug that is hydrolyzed in vivo to N G -nitro-L-arginine (L-NNA), the more potent inhibitory compound. L-NNA competes with the natural substrate, L-arginine, for binding to the active site of the NOS enzyme, thereby preventing the synthesis of nitric oxide.
7-Nitroindazole and its derivatives also act as competitive inhibitors of NOS. They bind to the active site of the enzyme, preventing the binding of L-arginine. While generally considered more selective for nNOS in vivo, in vitro studies show comparable inhibition of nNOS and eNOS.
Experimental Protocols
To provide a framework for the direct comparison of these or other nNOS inhibitors, two common experimental protocols are detailed below.
In Vitro nNOS Inhibition Assay (Citrulline Assay)
This assay measures the enzymatic activity of purified nNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified recombinant nNOS enzyme
-
L-[ 3 H]arginine
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing necessary cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin)
-
Calmodulin
-
Calcium chloride
-
Inhibitor stock solutions (this compound and L-NAME)
-
Stop buffer (e.g., containing EDTA to chelate calcium and stop the reaction)
-
Cation exchange resin (to separate L-arginine from L-citrulline)
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, cofactors, calmodulin, and calcium chloride.
-
Add varying concentrations of the inhibitors (this compound or L-NAME) to the reaction tubes.
-
Initiate the reaction by adding the purified nNOS enzyme and L-[ 3 H]arginine.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to the cation exchange resin. L-arginine will bind to the resin, while L-citrulline will pass through.
-
Collect the eluate containing L-[ 3 H]citrulline.
-
Quantify the amount of L-[ 3 H]citrulline using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC 50 value.
Cellular nNOS Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide in a cellular context by quantifying the accumulation of nitrite, a stable breakdown product of NO, in the culture medium.
Materials:
-
Neuronal cell line expressing nNOS (e.g., SH-SY5Y)
-
Cell culture medium
-
Stimulating agent to induce nNOS activity (e.g., a calcium ionophore like A23187 or an NMDA receptor agonist)
-
Inhibitor stock solutions
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solutions
-
Microplate reader
Procedure:
-
Plate the neuronal cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the inhibitors for a specific time.
-
Stimulate the cells with the appropriate agent to induce nNOS activity.
-
Incubate for a period to allow for NO production and its conversion to nitrite.
-
Collect the cell culture supernatant.
-
Add the Griess Reagent to the supernatant and the nitrite standards.
-
Incubate in the dark at room temperature for the color to develop.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
Create a standard curve using the nitrite standards and determine the nitrite concentration in the samples.
-
Calculate the percentage of inhibition and the IC 50 value for each inhibitor.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway.
Caption: Experimental Workflow for Comparing nNOS Inhibitors.
Conclusion
This guide provides a foundational comparison between the non-selective NOS inhibitor L-NAME and the more selective indazole-based inhibitor class, represented here by 7-nitroindazole. While L-NAME is a potent, broad-spectrum NOS inhibitor, the data for 7-nitroindazole suggests a degree of preference for the neuronal and endothelial isoforms over the inducible isoform in vitro. Further research is critically needed to characterize the specific inhibitory profile of this compound to fully understand its potential as a selective nNOS inhibitor. The experimental protocols and workflows outlined here provide a clear path for conducting such comparative studies, which are essential for the development of novel and targeted therapeutics for neurological disorders.
References
A Researcher's Guide to Validating the Selectivity of Neuronal Nitric Oxide Synthase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, establishing the isoform selectivity of a novel neuronal nitric oxide synthase (nNOS) inhibitor is a critical step in preclinical development. This guide provides a comprehensive overview of the essential methods required to validate the selectivity of a putative nNOS inhibitor, such as 1-Methyl-7-nitroindazole-3-carboxylic acid, against the other major nitric oxide synthase isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS).
Overproduction of nitric oxide (NO) by nNOS is implicated in a range of neurological disorders, making the development of selective nNOS inhibitors a promising therapeutic strategy.[1] However, off-target inhibition of eNOS can lead to cardiovascular side effects, while inhibition of iNOS may compromise the immune response. Therefore, rigorous validation of inhibitor selectivity is paramount. This guide outlines the key in vitro and cell-based assays, presents comparative data for established NOS inhibitors, and provides detailed experimental protocols to aid in the design and execution of these critical studies.
Comparative Inhibitory Activity of Selected NOS Inhibitors
| Inhibitor | nNOS | eNOS | iNOS | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| 7-Nitroindazole (7-NI) | IC50: 0.71 µM (rat)[2] | IC50: 0.78 µM (bovine)[2] | IC50: 5.8 µM (rat)[2] | ~1.1 | ~8.2 |
| L-VNIO | Ki: 0.1 µM (rat)[3] | Ki: 12 µM (bovine)[3] | Ki: 60 µM (mouse)[3] | 120 | 600 |
| Nω-propyl-l-arginine (NPA) | Ki: 0.06 µM (bovine)[3] | Ki: 8.5 µM (bovine)[3] | Ki: 180 µM (murine)[3] | ~142 | 3000 |
| 1400W | Ki: 2 µM (human)[3] | Ki: 50 µM (human)[3] | Ki: 0.007 µM (human) | 25 | 0.0035 |
| L-NAME | Ki: 15 nM (bovine) | Ki: 39 nM (human) | Ki: 4.4 µM (murine) | ~2.6 | ~293 |
Note: IC50 and Ki values can vary depending on the species from which the enzyme was sourced and the specific assay conditions.
Experimental Protocols for Selectivity Validation
The following are detailed protocols for key experiments used to determine the selectivity of a NOS inhibitor.
In Vitro NOS Activity Assay (Griess Assay)
This assay quantifies the production of nitric oxide by measuring the accumulation of its stable breakdown product, nitrite, in the presence of the test inhibitor.
Materials:
-
Purified recombinant human nNOS, eNOS, and iNOS enzymes
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing necessary cofactors)
-
L-arginine (substrate)
-
NADPH
-
FAD
-
FMN
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
Calcium Chloride (for nNOS and eNOS)
-
Test inhibitor (e.g., this compound)
-
Griess Reagent (Reagent A: Sulfanilamide in phosphoric acid; Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing NOS Assay Buffer, L-arginine, NADPH, FAD, FMN, BH4, and either Calmodulin/CaCl2 (for nNOS and eNOS) or no calcium/calmodulin (for iNOS).
-
Add varying concentrations of the test inhibitor to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the purified NOS enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
To measure nitrite concentration, add Griess Reagent A followed by Griess Reagent B to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each sample.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each NOS isoform.
Cell-Based Assay for nNOS and eNOS Activity (cGMP Accumulation)
This assay measures the activity of a downstream effector of NO, soluble guanylyl cyclase (sGC), which produces cyclic guanosine monophosphate (cGMP) in response to NO. This provides a measure of NOS activity in a cellular context.
Materials:
-
For nNOS: Neuronal cell line expressing nNOS (e.g., SH-SY5Y) or primary neuronal cultures.
-
For eNOS: Endothelial cell line expressing eNOS (e.g., HUVEC) or primary endothelial cells.
-
Cell culture medium and supplements.
-
Agonist to stimulate NOS activity (e.g., NMDA for nNOS, Acetylcholine or Bradykinin for eNOS).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Test inhibitor.
-
Lysis buffer.
-
cGMP enzyme immunoassay (EIA) kit.
Procedure:
-
Plate cells in a multi-well plate and grow to confluence.
-
Pre-treat the cells with the PDE inhibitor for 30 minutes.
-
Add varying concentrations of the test inhibitor and incubate for a specified time.
-
Stimulate the cells with the appropriate agonist to activate either nNOS or eNOS.
-
Incubate for a short period (e.g., 5-10 minutes) to allow for cGMP production.
-
Stop the reaction and lyse the cells.
-
Measure the cGMP concentration in the cell lysates using a commercial cGMP EIA kit according to the manufacturer's instructions.[4]
-
Calculate the percent inhibition of agonist-stimulated cGMP production for each inhibitor concentration and determine the IC50 value.
Visualizing the Validation Process and Pathway
To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating nNOS inhibitor selectivity.
Caption: Neuronal nitric oxide signaling pathway and point of inhibition.
Conclusion
The validation of selectivity is a non-negotiable step in the development of nNOS inhibitors for therapeutic use. By employing a combination of in vitro enzymatic assays and cell-based functional assays, researchers can build a comprehensive selectivity profile for their compounds of interest. While direct inhibitory data for this compound remains to be published, the methodologies and comparative data presented in this guide offer a robust framework for its evaluation and for the broader field of nNOS inhibitor research. The ultimate goal is to identify compounds with high potency for nNOS and minimal activity against eNOS and iNOS, thereby maximizing therapeutic potential while minimizing the risk of adverse effects.
References
assessing the cross-reactivity of 1-Methyl-7-nitroindazole-3-carboxylic acid with eNOS and iNOS
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of therapeutic agents targeting nitric oxide synthase (NOS) isoforms, understanding the selectivity profile of inhibitors is paramount. While highly selective inhibitors for neuronal NOS (nNOS) are sought after for neurological disorders, their cross-reactivity with endothelial (eNOS) and inducible (iNOS) isoforms can lead to undesired side effects. This guide provides a comparative assessment of 7-nitroindazole, a well-characterized nNOS inhibitor, and its cross-reactivity with eNOS and iNOS, supported by experimental data and detailed protocols.
While the specific compound "1-Methyl-7-nitroindazole-3-carboxylic acid" is not extensively documented in publicly available literature, 7-nitroindazole serves as a crucial reference compound for understanding the broader class of nitroindazole-based nNOS inhibitors.
Quantitative Comparison of 7-Nitroindazole Activity against NOS Isoforms
The inhibitory potency of 7-nitroindazole against the three NOS isoforms is typically determined by measuring its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values provide a quantitative measure of the compound's efficacy in inhibiting enzyme activity. The following table summarizes key findings from in vitro studies. It is important to note that variations in experimental conditions, such as substrate and cofactor concentrations, can influence the absolute values.
| NOS Isoform | Enzyme Source | Parameter | Value (µM) |
| nNOS | Bovine Brain | IC50 | 2.5[1] |
| Bovine Brain | Ki | 0.16[1] | |
| iNOS | Murine Macrophages | IC50 | 20[1] |
| Murine Macrophages | Ki | 1.6[1] | |
| eNOS | Bovine Endothelium | IC50 | 0.8[2] |
| Bovine Endothelium | Ki | 0.8[2] |
Note: Lower IC50 and Ki values indicate higher inhibitory potency. These data suggest that 7-nitroindazole is a potent inhibitor of nNOS and, to a lesser extent, eNOS, while being significantly less potent against iNOS. However, some studies suggest that at higher concentrations, 7-nitroindazole can inhibit eNOS in vivo[3][4].
Experimental Protocols for Assessing NOS Inhibition
The determination of NOS inhibition is crucial for characterizing the potency and selectivity of compounds like 7-nitroindazole. Two common methods are the radioactive L-arginine to L-citrulline conversion assay and the Griess assay for nitrite detection.
L-Arginine to L-Citrulline Conversion Assay
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Principle: NOS enzymes catalyze the oxidation of L-arginine to L-citrulline and nitric oxide (NO). By using [³H]L-arginine or [¹⁴C]L-arginine as a substrate, the amount of radiolabeled L-citrulline produced is directly proportional to the NOS activity.
Materials:
-
Purified nNOS, eNOS, or iNOS enzyme or cell/tissue homogenates
-
[³H]L-arginine or [¹⁴C]L-arginine
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
NADPH
-
CaCl₂ (for nNOS and eNOS)
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
7-Nitroindazole or other test inhibitors
-
Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, NADPH, CaCl₂, calmodulin (for nNOS/eNOS), and BH4.
-
Inhibitor Addition: Add varying concentrations of 7-nitroindazole or the vehicle control to the reaction mixture.
-
Enzyme Addition: Add the purified NOS enzyme or cell/tissue homogenate to initiate the reaction.
-
Substrate Addition: Start the enzymatic reaction by adding radiolabeled L-arginine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.
-
Quantification: Collect the eluate containing [³H]L-citrulline and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Griess Assay for Nitrite Detection
This colorimetric assay indirectly measures NO production by quantifying its stable breakdown product, nitrite.
Principle: Nitric oxide rapidly oxidizes to nitrite and nitrate. The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be quantified spectrophotometrically.
Materials:
-
Cell culture (e.g., macrophages for iNOS, endothelial cells for eNOS, or transfected cells expressing nNOS)
-
Cell culture medium
-
Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS, or appropriate stimuli for eNOS/nNOS
-
7-Nitroindazole or other test inhibitors
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water
-
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with inducing agents (for iNOS) or other stimuli, in the presence of varying concentrations of 7-nitroindazole or vehicle control.
-
Sample Collection: After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the same culture medium.
-
Griess Reaction:
-
Add 50 µL of the culture supernatant or nitrite standard to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of inhibition of NO production at each inhibitor concentration and calculate the IC50 value.
Signaling Pathways and Experimental Workflow
Visualizing the complex signaling cascades of each NOS isoform and the experimental workflow for inhibitor assessment can provide a clearer understanding for researchers.
Caption: Simplified signaling pathways for nNOS, eNOS, and iNOS.
Caption: General workflow for assessing NOS inhibitor potency and selectivity.
References
- 1. The inhibition of the constitutive and inducible nitric oxide synthase isoforms by indazole agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ensuring the reproducibility of experimental results with 1-Methyl-7-nitroindazole-3-carboxylic acid
A Note on 1-Methyl-7-nitroindazole-3-carboxylic acid: Extensive literature searches did not yield specific data on the biological activity, particularly as a neuronal nitric oxide synthase (nNOS) inhibitor, for this compound. However, due to its close structural similarity to the well-characterized and selective nNOS inhibitor, 7-nitroindazole (7-NI), this guide will use 7-NI as a reference compound. The principles, protocols, and comparative data presented herein for 7-NI and its alternatives provide a robust framework for ensuring the reproducibility of experimental results for this class of compounds, and it is presumed that they would be applicable to this compound should it exhibit similar biological activity.
This guide provides a comparative overview of 7-nitroindazole (7-NI) and other common nitric oxide synthase (NOS) inhibitors, with a focus on ensuring the reproducibility of experimental findings. The information is intended for researchers, scientists, and drug development professionals working in fields where the modulation of nitric oxide signaling is of interest.
Comparative Analysis of nNOS Inhibitors
The selection of an appropriate inhibitor is critical for the reproducibility and interpretability of experimental results. The following table summarizes the inhibitory constants (Ki) or 50% inhibitory concentrations (IC50) for 7-NI and two common alternatives, L-NAME (a non-selective NOS inhibitor) and Aminoguanidine (a selective iNOS inhibitor).
| Inhibitor | Target(s) | Ki / IC50 (nNOS) | Ki / IC50 (eNOS) | Ki / IC50 (iNOS) | Key Characteristics |
| 7-Nitroindazole (7-NI) | Primarily nNOS | ~0.47 µM (IC50) | Higher concentrations required for inhibition | Less potent than for nNOS | Relatively selective for nNOS, though it can inhibit eNOS at higher concentrations. May also inhibit monoamine oxidase-B (MAO-B).[1][2] |
| L-NAME | Non-selective | ~15 nM (Ki) | ~39 nM (Ki) | ~4.4 µM (Ki) | A widely used non-selective NOS inhibitor.[1] Its effects are not specific to a single NOS isoform. |
| Aminoguanidine | Primarily iNOS | Weak inhibitor | Weak inhibitor | Potent inhibitor | Primarily used to investigate the role of inducible NOS.[3] |
Experimental Protocols for Ensuring Reproducibility
Reproducibility in enzyme inhibition studies hinges on meticulous experimental design and execution. Below are detailed protocols for key experiments.
Protocol 1: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This protocol is adapted from established methods for measuring NOS activity through the conversion of L-arginine to L-citrulline.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer of 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH4.
- Substrate Solution: Prepare a solution of L-[³H]arginine in distilled water.
- Cofactor Solution: Prepare a solution containing 10 mM NADPH and 5 mM CaCl2 in assay buffer.
- Inhibitor Stock Solutions: Dissolve 7-NI, L-NAME, and Aminoguanidine in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.
- Stop Solution: 100 mM HEPES, pH 5.5, containing 10 mM EDTA.
- Equilibration Buffer: 20 mM HEPES, pH 5.5, containing 2 mM EDTA.
2. Enzyme Preparation:
- Use purified recombinant nNOS or a tissue homogenate known to express nNOS (e.g., cerebellum).
- If using a tissue homogenate, prepare it by homogenizing the tissue in ice-cold homogenization buffer, followed by centrifugation to remove cellular debris. The supernatant will contain the enzyme.
3. Assay Procedure:
- In a microcentrifuge tube, add the following in order:
- Assay Buffer
- Inhibitor at various concentrations (or vehicle control)
- nNOS enzyme preparation
- Pre-incubate the mixture for 10 minutes at 37°C.
- Initiate the reaction by adding the substrate solution (L-[³H]arginine) and the cofactor solution.
- Incubate for 30 minutes at 37°C.
- Terminate the reaction by adding the stop solution.
- Apply the reaction mixture to a cation-exchange resin column pre-equilibrated with the equilibration buffer.
- Wash the column with the equilibration buffer to remove unreacted L-[³H]arginine.
- Elute the [³H]L-citrulline with the stop solution.
- Quantify the radioactivity of the eluate using liquid scintillation counting.
4. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
5. Reproducibility Checks:
- Run all experiments in triplicate.
- Include positive (a known potent inhibitor) and negative (vehicle) controls in every assay.
- Ensure consistent incubation times and temperatures.
- To enhance precision, meticulously wash chromatography columns between samples to prevent carryover.[4]
Protocol 2: Cellular Assay for Nitric Oxide Production
This protocol uses the Griess reagent to measure nitrite, a stable breakdown product of NO, in cell culture.
1. Cell Culture:
- Culture a cell line known to express nNOS (e.g., neuronal cell lines like SH-SY5Y or primary neuronal cultures).
- Plate the cells in a 96-well plate and allow them to adhere overnight.
2. Treatment:
- Treat the cells with the NOS inhibitors (7-NI, L-NAME, Aminoguanidine) at various concentrations for a predetermined time.
- Include a positive control for NO production (e.g., an NMDA receptor agonist like glutamate) and a vehicle control.
3. Sample Collection:
- After treatment, collect the cell culture supernatant.
4. Griess Assay:
- In a new 96-well plate, mix equal volumes of the cell culture supernatant and the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
- Incubate the plate at room temperature for 15 minutes, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
- Create a standard curve using known concentrations of sodium nitrite.
- Calculate the nitrite concentration in each sample based on the standard curve.
- Determine the percentage of inhibition of NO production for each inhibitor concentration.
6. Reproducibility Checks:
- Perform experiments with multiple biological replicates.
- Ensure consistent cell seeding density and treatment times.
- Validate the specificity of the assay by including a control with an NO scavenger.
Visualizing Signaling Pathways and Workflows
To further clarify the experimental context, the following diagrams illustrate the key signaling pathway and a generalized workflow for ensuring reproducibility.
Caption: The nNOS signaling pathway, illustrating activation, catalysis, inhibition, and downstream effects.
Caption: A generalized workflow for ensuring the reproducibility of enzyme inhibition studies.
References
- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 2. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Neuroprotection: A Comparative Analysis of 7-Nitroindazole and Other Neuroprotective Agents
A critical review of available scientific literature reveals a notable absence of in vivo efficacy data for 1-Methyl-7-nitroindazole-3-carboxylic acid as a neuroprotective agent. The majority of research in this area focuses on the related compound, 7-nitroindazole (7-NI), a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). This guide, therefore, pivots to a comprehensive comparison of 7-nitroindazole with other established neuroprotective agents, providing researchers, scientists, and drug development professionals with a data-driven overview of their relative efficacies and mechanisms of action.
The Role of 7-Nitroindazole in Neuroprotection
7-Nitroindazole is a heterocyclic small molecule that functions as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1] This enzyme is responsible for the production of nitric oxide (NO) in neuronal tissues, a molecule that, in excess, is implicated in excitotoxicity and neuronal damage.[1] By inhibiting nNOS, 7-NI reduces the production of NO and subsequently mitigates the formation of peroxynitrite, a highly damaging oxidant.[1] This mechanism of action underlies its neuroprotective effects observed in various preclinical models of neurodegenerative diseases and neuronal injury.[1][2]
Comparative In Vivo Efficacy of Neuroprotective Agents
The following table summarizes the in vivo efficacy of 7-nitroindazole in comparison to other neuroprotective agents across different models of neurological disorders.
| Neuroprotective Agent | Animal Model | Key Efficacy Endpoint | Results | Reference |
| 7-Nitroindazole | MPTP-induced Parkinson's Disease (mice) | Protection against dopamine depletion | Dose-dependent protection, with 50 mg/kg showing almost complete protection. | [2] |
| 7-Nitroindazole | Iron-induced hippocampal neurotoxicity (rats) | Reduction in neuron loss | Decreased mean neuron loss from 43% to 11% with 30 mg/kg/day treatment. | [3] |
| Diazepam | Elevated Plus-Maze (anxiety model in rats) | Increased open arm exploration time | Acute administration of 1.0 and 3.0 mg/kg increased exploration time by 191% and 200%, respectively. | [4] |
| 7-Nitroindazole | Elevated Plus-Maze (anxiety model in rats) | Increased open arm exploration time | Acute administration of 30.0 mg/kg increased open arm exploration time by 176%. | [4] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of 7-nitroindazole are primarily mediated through the inhibition of the nitric oxide signaling pathway.
Caption: Signaling pathway of 7-Nitroindazole in neuroprotection.
Experimental Protocols
MPTP-Induced Parkinson's Disease Model in Mice
Objective: To assess the neuroprotective effect of 7-nitroindazole against MPTP-induced dopaminergic neurotoxicity.
Methodology:
-
Animal Model: Male C57BL/6 mice.
-
Treatment Groups:
-
Vehicle control
-
MPTP (e.g., 20 mg/kg, intraperitoneal injection, 4 times at 2-hour intervals)
-
7-Nitroindazole (e.g., 25, 50 mg/kg, intraperitoneal injection) + MPTP
-
-
Procedure: 7-Nitroindazole is administered 30 minutes prior to each MPTP injection.
-
Endpoint Analysis: Seven days after the last MPTP injection, animals are sacrificed. The striatum is dissected, and dopamine levels are measured using high-performance liquid chromatography (HPLC) with electrochemical detection.
Caption: Experimental workflow for the MPTP-induced Parkinson's model.
Iron-Induced Hippocampal Neurotoxicity Model in Rats
Objective: To evaluate the neuroprotective effect of 7-nitroindazole against iron-induced neuronal death in the hippocampus.
Methodology:
-
Animal Model: Adult male Wistar rats.
-
Treatment Groups:
-
Control (saline injection)
-
Iron (FeCl₃ intracerebroventricular injection)
-
Iron + 7-Nitroindazole (30 mg/kg/day, intraperitoneal injection)
-
Iron + Vehicle (peanut oil, intraperitoneal injection)
-
-
Procedure: Following intracerebroventricular injection of FeCl₃ or saline, rats in the treatment groups receive daily intraperitoneal injections of 7-nitroindazole or vehicle for 10 days.
-
Endpoint Analysis: After 10 days, rats are perfused, and the brains are processed for histological analysis. The total number of neurons in the hippocampus is estimated using stereological techniques.[3]
References
- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 2. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by 7-nitroindazole against iron-induced hippocampal neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The nitric oxide synthase inhibitor 7-nitroindazole displays enhanced anxiolytic efficacy without tolerance in rats following subchronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Analysis in 1-Methyl-7-nitroindazole-3-carboxylic Acid Experimentation
Understanding the Experimental Landscape
1-Methyl-7-nitroindazole-3-carboxylic acid is expected to act as an inhibitor of nitric oxide synthase (NOS), enzymes that synthesize nitric oxide (NO) from L-arginine.[1][2] NO is a critical signaling molecule in the nervous system, and its overproduction is implicated in various neurodegenerative diseases and pain pathways.[3][4] Therefore, experiments often focus on quantifying the inhibitory effect of the compound on NOS activity and its subsequent physiological or behavioral outcomes.
Data Presentation: A Comparative Table of Statistical Analyses
The choice of statistical test is contingent on the experimental design and the type of data collected. Below is a summary of common experimental data and the corresponding appropriate statistical analyses.
| Experimental Data Type | Objective | Recommended Statistical Analysis | Alternative Analysis | Key Considerations |
| In Vitro Enzyme Kinetics | Determine the half-maximal inhibitory concentration (IC50) | Nonlinear regression (e.g., log(inhibitor) vs. response) | Linear regression on transformed data (e.g., Lineweaver-Burk plot)[5] | Nonlinear regression is generally preferred as it provides a more accurate fit to the data.[6] |
| In Vitro Enzyme Inhibition Mechanism | Determine the inhibition constant (Ki) and mechanism (e.g., competitive, non-competitive) | Global nonlinear fitting to multiple substrate and inhibitor concentrations | Graphical analysis (e.g., Dixon plot, Lineweaver-Burk plot)[5] | Global fitting provides more robust estimates of kinetic parameters.[7] |
| In Vivo Efficacy (Two Groups) | Compare the effect of the compound to a vehicle control (e.g., pain threshold, tissue damage) | Independent samples t-test | Non-parametric equivalent (e.g., Mann-Whitney U test) | The t-test assumes normally distributed data; the Mann-Whitney U test is used for non-normal data. |
| In Vivo Efficacy (Multiple Groups) | Compare the effects of multiple doses of the compound or different compounds | One-way Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Tukey's, Dunnett's) | Non-parametric equivalent (e.g., Kruskal-Wallis test) | ANOVA is used for comparing the means of three or more groups.[3] Post-hoc tests identify which specific groups differ. |
| In Vivo Time-Course or Multiple Factor Studies | Analyze the effect of the compound over time or in combination with another factor | Two-way ANOVA (or repeated measures ANOVA for time-course) with post-hoc tests | Allows for the analysis of main effects of each factor and their interaction.[3] | |
| Biochemical Marker Analysis | Compare levels of biomarkers (e.g., nitrite/nitrate, oxidative stress markers) between groups | Independent samples t-test or One-way ANOVA | Similar to in vivo efficacy studies, depending on the number of groups.[8] | |
| Dose-Response Relationship | Determine the dose that produces 50% of the maximal effect (ED50) | Nonlinear regression (e.g., four-parameter logistic model) | Probit or Logit analysis | Essential for characterizing the potency of the compound in vivo.[9] |
Experimental Protocols
In Vitro nNOS Inhibition Assay
This protocol outlines a typical procedure to determine the IC50 of this compound for neuronal nitric oxide synthase.
Materials:
-
Recombinant human nNOS enzyme
-
L-arginine (substrate)
-
NADPH
-
Tetrahydrobiopterin (BH4) (cofactor)[2]
-
Calmodulin
-
Calcium Chloride (CaCl2)
-
Assay buffer (e.g., HEPES buffer)
-
Griess Reagent (for nitrite detection)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO). Create a dilution series of the compound.
-
Reaction Mixture: In each well of the 96-well plate, add the assay buffer, NADPH, BH4, Calmodulin, and CaCl2.
-
Add Inhibitor: Add the various concentrations of this compound to the respective wells. Include a control group with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.
-
Initiate Reaction: Add L-arginine to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding a suitable reagent (e.g., a zinc salt solution).
-
Nitrite Detection: Add the Griess Reagent to each well. The reagent reacts with nitrite, a stable breakdown product of NO, to produce a colored product.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.[10]
In Vivo Model of Neuropathic Pain
This protocol describes a general workflow for assessing the analgesic effects of this compound in a rat model of neuropathic pain.[3]
Animals:
-
Male Wistar or Sprague-Dawley rats
Procedure:
-
Induction of Neuropathy: Surgically induce neuropathic pain using a model such as chronic constriction injury (CCI) of the sciatic nerve.
-
Baseline Behavioral Testing: Before treatment, measure the baseline pain threshold (mechanical allodynia) using von Frey filaments.
-
Animal Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of this compound).
-
Drug Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneal injection).
-
Post-treatment Behavioral Testing: At specific time points after drug administration (e.g., 30, 60, 120 minutes), re-measure the paw withdrawal threshold using von Frey filaments.[3]
-
Data Collection: Record the paw withdrawal threshold for each animal at each time point.
-
Statistical Analysis:
Visualizations
Signaling Pathway of nNOS Inhibition
Caption: nNOS signaling pathway and the inhibitory action of the compound.
Experimental Workflow for an In Vivo Study
Caption: A typical workflow for in vivo compound efficacy testing.
Logic for Choosing a Statistical Test
Caption: A decision tree for selecting an appropriate statistical test.
References
- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 2. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo pharmacological evaluation of two novel type II (inducible) nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. superchemistryclasses.com [superchemistryclasses.com]
Lack of Peer-Reviewed Data for 1-Methyl-7-nitroindazole-3-carboxylic acid necessitates a focus on the well-studied analogue, 7-Nitroindazole.
Initial searches for peer-reviewed studies on the effects of 1-Methyl-7-nitroindazole-3-carboxylic acid did not yield specific results for this compound. This suggests a lack of published research on this particular molecule. However, extensive literature is available for the closely related compound, 7-Nitroindazole (7-NI), a well-characterized inhibitor of neuronal nitric oxide synthase (nNOS). This guide will, therefore, focus on 7-NI and compare its performance with other known nitric oxide synthase (NOS) inhibitors, providing researchers, scientists, and drug development professionals with a valuable comparative analysis of compounds within this class.
Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including neurotransmission.[1] Overproduction of NO by nNOS has been implicated in neurodegenerative diseases and excitotoxicity.[2] Consequently, selective inhibitors of nNOS are of significant interest for therapeutic development.[3][4] This guide will compare 7-NI with other NOS inhibitors, including non-selective inhibitors and those with varying degrees of selectivity for the different NOS isoforms (nNOS, endothelial NOS - eNOS, and inducible NOS - iNOS).
Comparison of Nitric Oxide Synthase Inhibitors
The following table summarizes the inhibitory activity and selectivity of 7-Nitroindazole and other commonly studied NOS inhibitors. The data presented are extracted from various peer-reviewed studies and provide a quantitative comparison of their potency and selectivity.
| Inhibitor | Target NOS Isoform(s) | Ki (μM) | IC50 (μM) | Selectivity | Reference |
| 7-Nitroindazole (7-NI) | Primarily nNOS | - | - | Selective for nNOS | [2][5] |
| L-N(G)-iminoethylornithine (L-NIO) | nNOS, eNOS, iNOS | nNOS: 1.7, eNOS: 3.9, iNOS: 3.9 | - | Non-selective | [6] |
| N(G)-nitro-L-arginine methyl ester (L-NAME) | nNOS, eNOS, iNOS | - | - | Non-selective | [7][8][9] |
| 1400W | Primarily iNOS | - | - | Selective for iNOS | [10] |
| Dipeptide Amides (e.g., compound 8) | nNOS | 0.13 | - | 1538-fold for nNOS over eNOS | [11] |
In Vivo Effects of 7-Nitroindazole
Studies in animal models have demonstrated a range of in vivo effects for 7-NI, highlighting its potential as a neuroprotective and behavioral modulating agent.
| Animal Model | Dosage | Observed Effects | Reference |
| Rat (Cocaine Administration) | Not specified | Attenuated withdrawal symptoms, antioxidant and neuroprotective activity. | [5] |
| Rat (Plus-maze test) | 40 mg/kg | Increased time spent on open arms, indicating anxiolytic-like effects. | [12] |
| Rat (Social interaction test) | 20 mg/kg | Increased social interaction time. | [12] |
| Mouse (Light-dark compartment & Elevated plus-maze) | 80-120 mg/kg | Anxiolytic-like profile. | [12] |
| Rat (Sciatic cuff model of neuropathic pain) | 20 and 30 mg/kg | Increased paw withdrawal thresholds, indicating analgesic effects. | [8] |
| Rat (Water maze & 8-arm radial maze) | 30 mg/kg i.p. | Impaired spatial learning. | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Neuronal Nitric Oxide Synthase (nNOS) Activity Assay
This protocol is based on the methods described in studies investigating the inhibitory effects of various compounds on nNOS activity.
Objective: To quantify the enzymatic activity of nNOS in the presence and absence of inhibitors.
Materials:
-
Brain tissue homogenate (source of nNOS)
-
L-[³H]arginine (substrate)
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calcium chloride (CaCl₂)
-
Calmodulin
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Scintillation cocktail
-
Buffer solution (e.g., HEPES buffer)
-
Test inhibitors (e.g., 7-Nitroindazole)
Procedure:
-
Prepare brain tissue homogenates in a suitable buffer and determine the protein concentration.
-
Prepare a reaction mixture containing L-[³H]arginine, NADPH, BH4, CaCl₂, and calmodulin in the buffer.
-
Add the test inhibitor at various concentrations to the reaction mixture. A control with no inhibitor should be included.
-
Initiate the reaction by adding the brain homogenate to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA and a quenching agent.
-
Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate the product, L-[³H]citrulline, from the unreacted substrate, L-[³H]arginine.
-
Elute the L-[³H]citrulline from the column and quantify the radioactivity using a scintillation counter.
-
Calculate the nNOS activity as the rate of L-[³H]citrulline formation and determine the inhibitory effect of the test compounds.
Behavioral Assays for Anxiety (Elevated Plus-Maze)
This protocol is adapted from studies evaluating the anxiolytic-like effects of 7-NI.[12]
Objective: To assess the anxiety-like behavior in rodents following the administration of a test compound.
Apparatus:
-
Elevated plus-maze: A plus-shaped apparatus with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Administer the test compound (e.g., 7-NI at 40 mg/kg) or vehicle to the animals (rats or mice) via the appropriate route (e.g., intraperitoneal injection).
-
After a specified pre-treatment time, place the animal in the center of the elevated plus-maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using a video tracking system.
-
An anxiolytic-like effect is indicated by a significant increase in the time spent in and the number of entries into the open arms.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of nNOS inhibitors.
Caption: nNOS signaling pathway and the inhibitory action of 7-Nitroindazole.
Caption: Experimental workflow for determining nNOS inhibition.
References
- 1. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 3. The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The preferential nNOS inhibitor 7-nitroindazole and the non-selective one N(G)-nitro-L-arginine methyl ester administered alone or jointly with L-DOPA differentially affect motor behavior and monoamine metabolism in sham-operated and 6-OHDA-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different effects of 7-nitroindazole and L-NAME administered both individually and together on the cardiovascular system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric oxide synthase inhibitors 1400W and L-NIO inhibit angiogenesis pathway of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-Methyl-7-nitroindazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1-Methyl-7-nitroindazole-3-carboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides protection against splashes and potential explosions.[1][2][3] |
| Hand Protection | Nitrile or butyl rubber gloves | Offers resistance to a broad range of chemicals, including acids and nitro compounds.[1][4][5] Inspect gloves for any signs of degradation before use. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing | Protects skin from contact and minimizes fire risk.[3] An impervious apron should be worn when handling larger quantities (>10 mL).[2] |
| Respiratory Protection | N95 mask or a full-face respirator with acid gas cartridges | Necessary when working with the powder form to prevent inhalation of dust, or when there is a risk of aerosol generation.[1][3] The choice depends on the scale of the operation and ventilation. |
| Foot Protection | Closed-toe, closed-heel shoes | Protects feet from spills and falling objects.[3] |
II. Experimental Protocols: Handling and Disposal
A. Handling Procedures
-
Preparation and Engineering Controls :
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[6]
-
Ensure an eyewash station and safety shower are immediately accessible.
-
Keep the work area free of clutter and remove any flammable materials.
-
-
Dispensing and Use :
-
Spill Response :
-
Small Spills (<1 L) : If trained, use an appropriate spill kit with absorbent, non-reactive material to contain the spill.[6] Double bag the waste in clear plastic bags, label it, and dispose of it as hazardous waste.[6]
-
Large Spills (>1 L) : Evacuate the area immediately.[6] Alert others and contact your institution's Environmental Health & Safety (EH&S) department.[6]
-
B. Disposal Plan
-
Waste Segregation :
-
Containerization and Labeling :
-
Storage and Pickup :
III. Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Safe handling workflow for this compound.
References
- 1. leelinework.com [leelinework.com]
- 2. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
